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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-Amino-2,7-naphthyridine-4-carboxylic acid

Abstract The 2,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet sparsely documented derivative: 1-Amino-2,7-naphthyridine-4-carboxylic acid . Given the novelty of this compound, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework. It provides expert-driven, field-proven protocols for its synthesis and the rigorous determination of its core physicochemical properties. Each section explains the causality behind the experimental choices, grounding the "how" with the "why," to empower researchers in their drug discovery and development endeavors.

Introduction and Rationale

While various substituted 2,7-naphthyridines have been synthesized and evaluated, 1-Amino-2,7-naphthyridine-4-carboxylic acid remains a largely unexplored entity in public-domain literature.[3][4] Its structure is compelling from a medicinal chemistry perspective, combining a hydrogen-bond-donating amino group and an acidic carboxylic acid on a rigid, heteroaromatic core. These features suggest potential for specific, multi-point interactions with biological targets.

Understanding the physicochemical properties of a novel compound is a non-negotiable cornerstone of drug development. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to synthesize and fully characterize this promising molecule.

Proposed Synthesis and Purification

As this compound is not commercially available, a robust synthetic route is required. Based on established transformations of related heterocyclic systems, a two-step approach starting from a nitrile precursor is proposed.[5][6] This method is logical because aromatic nitriles are common intermediates in heterocyclic chemistry and their hydrolysis to carboxylic acids is a well-understood, high-yielding transformation.[7][8]

Proposed Synthetic Workflow

The proposed synthesis involves the preparation of a 1-Amino-2,7-naphthyridine-4-carbonitrile intermediate, followed by vigorous hydrolysis to yield the target carboxylic acid.

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A Known Naphthyridine Precursor B 1-Amino-2,7-naphthyridine -4-carbonitrile A->B [Standard Cyanation Rxn] C 1-Amino-2,7-naphthyridine -4-carboxylic acid (Target Compound) B->C Acid or Base Hydrolysis (e.g., 6M HCl, reflux) D Crude Product C->D Work-up E Pure Product D->E Recrystallization or Prep-HPLC

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Hydrolysis of Nitrile Precursor

This protocol describes the conversion of the intermediate, 1-Amino-2,7-naphthyridine-4-carbonitrile, to the final product.

Causality: Acid-catalyzed hydrolysis is chosen as it directly yields the free carboxylic acid upon work-up, avoiding the need for a separate acidification step that is required after alkaline hydrolysis.[6][9] Heating under reflux provides the necessary activation energy to hydrolyze the stable nitrile and intermediate amide.[5]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Amino-2,7-naphthyridine-4-carbonitrile (1.0 eq).

  • Acid Addition: Add 6M aqueous hydrochloric acid (approx. 20 volumes, e.g., 20 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice-water bath. The carboxylic acid product, being a zwitterion at neutral pH, may precipitate as the hydrochloride salt as the solution cools.

  • pH Adjustment: Slowly adjust the pH of the cold solution to approximately 3-4 using a saturated sodium bicarbonate or sodium hydroxide solution. This brings the molecule to its isoelectric point, minimizing its solubility and maximizing precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold ethanol (to aid drying).

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Physicochemical Property Determination

The following sections detail the protocols for characterizing the synthesized 1-Amino-2,7-naphthyridine-4-carboxylic acid.

Identity and Structure Confirmation

Table 1: Spectroscopic and Mass Data (Expected Values)

ParameterMethodExpected ObservationRationale
¹H NMR 400 MHz, DMSO-d₆Aromatic protons (7-9 ppm), broad singlet for NH₂ (5-7 ppm), very broad singlet for COOH (>12 ppm).Based on typical chemical shifts for heteroaromatic systems and functional groups. DMSO is used to observe exchangeable protons.
¹³C NMR 100 MHz, DMSO-d₆Carbonyl carbon (~165-175 ppm), aromatic carbons (100-160 ppm).Provides a carbon map of the molecule, confirming the presence of the carboxylic acid and the aromatic core.
Mass (HRMS) ESI+[M+H]⁺ peak corresponding to the exact mass of C₉H₇N₃O₂.Confirms the elemental composition and molecular weight with high accuracy.
FTIR ATRBroad O-H stretch (2500-3300 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N/C=C stretches (1500-1650 cm⁻¹).Confirms the presence of key functional groups (carboxylic acid, amine, aromatic ring).
Purity Assessment by Reverse-Phase HPLC

Causality: A gradient elution method using a C18 column is the gold standard for analyzing polar aromatic compounds.[10][11] The acidic modifier (formic acid) ensures the carboxylic acid is protonated and sharpens the peak shape.[12]

Protocol:

  • System: HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or monitor multiple wavelengths with PDA.

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.

Acidity and Basicity (pKa Determination)

Causality: This molecule is amphoteric, possessing a basic amino group and pyridine-like ring nitrogens, as well as an acidic carboxylic acid. Determining the pKa values is critical as they dictate the molecule's charge state at different physiological pHs, which in turn governs solubility, permeability, and target binding.[13][14] Potentiometric titration is a robust method for this determination.

pKa_Workflow A Prepare Analyte Solution (~1-5 mM in 0.15 M KCl) B Calibrate pH Electrode (pH 4, 7, 10 buffers) A->B C Acidify Solution (to ~pH 2 with 0.1 M HCl) B->C D Titrate with Base (0.1 M NaOH, small increments) C->D E Record pH vs. Volume of Titrant Added D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st & 2nd Derivatives to find Equivalence Points F->G H Determine pKa Values (pH at half-equivalence points) G->H

Caption: Experimental workflow for pKa determination by titration.

Expected Results:

  • pKa₁ (Carboxylic Acid): Expected in the range of 3.5 - 4.5 . This is typical for a carboxylic acid adjacent to an aromatic ring.

  • pKa₂ (Most Basic Nitrogen): Expected in the range of 5.0 - 7.0 . This is likely associated with one of the ring nitrogens, influenced by the electron-donating amino group.[15]

Thermodynamic Solubility

Causality: Thermodynamic solubility measures the true equilibrium solubility of a compound, which is more relevant for predicting in vivo dissolution than kinetic solubility.[16][17] Measuring it at different pH values is essential for forecasting its behavior in the variable pH environments of the GI tract.[18]

Protocol (Shake-Flask Method):

  • Buffer Prep: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 10.0 (Carbonate-Bicarbonate).

  • Sample Addition: Add an excess of solid compound (e.g., ~2 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible.

  • Equilibration: Seal the vials and shake on an orbital shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a known volume of the supernatant and dilute it into the HPLC mobile phase.

  • Quantification: Analyze the diluted samples by the previously described HPLC method against a standard curve of known concentrations to determine the amount of dissolved compound.

Lipophilicity (LogD₇.₄)

Causality: Lipophilicity is a key driver of membrane permeability and metabolic clearance.[20] For an ionizable molecule, the distribution coefficient (LogD) at physiological pH (7.4) is a more accurate predictor of its behavior than the partition coefficient (LogP).[21][22]

Protocol (Shake-Flask Method):

  • Phase Prep: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning: Add 1 mL of the n-octanol stock to 1 mL of the pre-saturated PBS in a glass vial.

  • Equilibration: Shake vigorously for 1-2 hours to allow for partitioning between the two phases.[23]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Analyze the concentration of the compound in both the n-octanol and PBS layers using the HPLC method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Chemical Stability

Causality: Assessing chemical stability under stressed conditions helps predict the compound's shelf-life and identify potential degradation pathways.[24][25] This is a regulatory requirement and informs formulation and storage strategies.[26][27]

Protocol (Accelerated Stability in Solution):

  • Sample Prep: Prepare solutions of the compound (~0.5 mg/mL) in the pH 2.0, pH 7.4, and pH 10.0 buffers used for solubility testing.

  • Incubation: Store aliquots of each solution at 40 °C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each solution.

  • Analysis: Analyze each aliquot immediately by HPLC.

  • Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.

Summary of Physicochemical Properties

The data generated from the protocols above should be compiled for a clear overview.

Table 2: Summary of Predicted and Methodological Physicochemical Data

PropertyMethodExpected/Target ValueImportance in Drug Development
Molecular Weight Calculation189.18 g/mol Governs diffusion and ligand efficiency.
Purity Gradient RP-HPLC>95%Essential for accurate biological and physicochemical data.
pKa₁ (Acidic) Potentiometric Titration~3.5 - 4.5Influences solubility and absorption in the stomach.
pKa₂ (Basic) Potentiometric Titration~5.0 - 7.0Influences solubility and absorption in the intestine.
Solubility (pH 7.4) Shake-FlaskTo be determinedPoor solubility can limit oral bioavailability.[17]
LogD (pH 7.4) Shake-FlaskTo be determinedBalances permeability and solubility; optimal range often 1-3.[22]
Chemical Stability HPLC Assay>90% remaining after 72h at 40°CDetermines shelf-life and potential for degradation.[28]

Conclusion

1-Amino-2,7-naphthyridine-4-carboxylic acid represents a novel chemical entity with significant potential in medicinal chemistry. While direct experimental data is not yet available, this guide provides a comprehensive and scientifically rigorous framework for its synthesis, purification, and complete physicochemical characterization. By following these detailed protocols, which are grounded in established analytical principles, researchers can generate the high-quality data necessary to evaluate its drug-like properties and advance its development as a potential therapeutic agent.

References

  • Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]

  • Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Fuggetta, D. P., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]

  • Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PubMed. Available at: [Link]

  • Domainex. Shake Flask LogD. Domainex. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. ResearchGate. Available at: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. LogP / LogD. Cambridge MedChem Consulting. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. Available at: [Link]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • SciSpace. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Available at: [Link]

  • Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • PubMed. (2018). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Wolfson Centre for Applied Structural Biology. Reversed Phase Chromatography; Principles and methods handbook. Wolfson Centre for Applied Structural Biology. Available at: [Link]

Sources

Exploratory

Technical Guide: Bioisosteric Applications of 1-Amino-2,7-naphthyridine-4-carboxylic Acid

The following technical guide details the bioisosteric utility, synthetic pathways, and pharmacological applications of 1-Amino-2,7-naphthyridine-4-carboxylic acid . This document is structured for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, synthetic pathways, and pharmacological applications of 1-Amino-2,7-naphthyridine-4-carboxylic acid . This document is structured for medicinal chemists and drug discovery scientists, focusing on rational scaffold design and high-fidelity experimental protocols.

Executive Summary: The 2,7-Naphthyridine Advantage

In the landscape of modern medicinal chemistry, the 1-Amino-2,7-naphthyridine-4-carboxylic acid scaffold represents a high-value "Scaffold Hop" from traditional quinoline and 1,8-naphthyridine cores. While 1,8-naphthyridines (e.g., Nalidixic acid) are established antibacterial pharmacophores, the 2,7-isomer offers distinct electronic vectors and solubility profiles that exploit unaddressed binding pockets in kinase domains (e.g., c-Kit, MET) and bacterial topoisomerases.

This guide explores the bioisosteric replacement of anthranilic acid and quinoline-3-carboxylic acid moieties with the 1-amino-2,7-naphthyridine core, detailing the physicochemical shifts that enhance potency and metabolic stability.

Bioisosteric Rationale & Structural Logic[1][2][3]

The Nitrogen Walk: Electronic & Steric Impact

Replacing a carbon atom with nitrogen (C→N) in aromatic systems profoundly alters the electrostatic potential (ESP) surface. The 2,7-naphthyridine system introduces two pyridine-like nitrogens that serve as specific hydrogen bond acceptors, distinct from the 1,4- or 1,5-isomers.

  • Vs. Anthranilic Acid: The 1-amino-2,7-naphthyridine-4-carboxylic acid acts as a conformationally restricted bioisostere of 2-aminobenzoic acid (anthranilic acid). The bicyclic core locks the relative orientation of the amino and carboxyl groups, reducing the entropic penalty of binding.

  • Vs. Quinolones: Unlike the 4-oxo-1,4-dihydroquinoline core, the 1-amino-2,7-naphthyridine scaffold provides an exocyclic amino group at C1, offering a novel vector for H-bond donation (e.g., to the hinge region of kinases) while retaining the C4-carboxyl for salt-bridging (e.g., to catalytic Lys/Arg residues).

Physicochemical Modulation
PropertyAnthranilic Acid CoreQuinolone Core1-Amino-2,7-Naphthyridine-4-COOHImpact
LogP Low (Hydrophilic)ModerateOptimized Lower lipophilicity than quinolines due to extra N; improved water solubility.
pKa (Acid) ~4.8~6.0~5.2 - 5.8 Modulated acidity affects zwitterionic character and membrane permeability.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 Acceptors2 Donors / 3 Acceptors Additional ring nitrogens (N2, N7) act as acceptors; C1-NH2 is a strong donor.
Pi-Stacking ModerateHighDeficient Electron-deficient rings reduce non-specific protein binding but enhance specific pi-cation interactions.

Therapeutic Applications & Mechanism of Action

Kinase Inhibition (c-Kit / VEGFR-2 / MET)

The 2,7-naphthyridine scaffold has emerged as a potent template for Type I and Type II kinase inhibitors.

  • Mechanism: The C1-amino group functions as the "hinge binder," mimicking the adenine amino group of ATP. The C4-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region or the back-pocket, depending on substitution.

  • Bioisosteric Gain: Substitution of the standard quinoline core with 2,7-naphthyridine often improves selectivity profiles by repelling hydrophobic residues in off-target kinases due to the polarity of N7.

Antibacterial Agents (DNA Gyrase / Topoisomerase IV)

While 1,8-naphthyridines target the GyrA subunit of DNA gyrase, the 2,7-isomers exhibit a modified binding mode.

  • Mechanism: The carboxylic acid at C4 coordinates with Mg2+ ions in the active site, bridging the enzyme-DNA complex. The 1-amino group provides an alternative anchor point, potentially overcoming resistance mechanisms associated with mutations affecting the C7-position of fluoroquinolones.

Visualization: Scaffold Hopping Pathway

The following diagram illustrates the logical progression of scaffold design, moving from a flexible anthranilic acid precursor to the rigid 1-Amino-2,7-naphthyridine-4-carboxylic acid bioisostere.

Bioisostere_Logic Anthranilic Anthranilic Acid (Flexible, Monocyclic) Quinolone Quinolone Core (Rigid, 1-N) Anthranilic->Quinolone Cyclization (Entropy Reduction) Naphthyridine 1-Amino-2,7-Naphthyridine -4-COOH (Rigid, 2,7-N, C1-NH2) Quinolone->Naphthyridine N-Insertion (Scaffold Hop) + C1-Amination Target_Kinase Target: Kinase Hinge (H-Bond Donor Required) Naphthyridine->Target_Kinase C1-NH2 binds Hinge Target_Gyrase Target: Gyrase/Topo IV (Mg2+ Chelation Required) Naphthyridine->Target_Gyrase C4-COOH binds Mg2+

Caption: Logical progression from flexible anthranilic acid precursors to the rigid 2,7-naphthyridine bioisostere, highlighting dual-targeting capabilities.

Experimental Protocol: Synthesis via Smiles Rearrangement[4][5][6]

The synthesis of 1-amino-2,7-naphthyridine derivatives is non-trivial due to the electron-deficient nature of the ring. The most robust method involves a Smiles rearrangement of a precursor formed from 3-chloro-2,7-naphthyridine nitriles.

Reaction Scheme Overview
  • Precursor Formation: Reaction of 1,3-dichloro-2,7-naphthyridine with a cyclic amine (e.g., pyrrolidine) to install the C1-amine.

  • Thiol Addition: Nucleophilic substitution of the C3-chloro group with 2-mercaptoethanol.

  • Smiles Rearrangement: Base-catalyzed intramolecular rearrangement to form the 1-amino-3-oxo species, which can be further functionalized to the 4-carboxylic acid.

Detailed Methodology

Objective: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine intermediate (Precursor to 4-COOH).

Reagents:

  • 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (Starting Material)

  • 2-Mercaptoethanol (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve the chloronaphthyridine substrate (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.

  • Addition: Add 2-mercaptoethanol (1.2 mmol) dropwise at 0°C. Stir for 30 minutes.

  • Base Activation: Add KOtBu (2.0 mmol) in one portion. The solution will darken.

  • Heating: Heat the reaction mixture to 110°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting material and the appearance of a more polar spot.

  • Quench: Cool to room temperature and pour into ice-cold water (50 mL).

  • Isolation: Adjust pH to ~6.0 with 1N HCl. The product (Smiles rearrangement adduct) will precipitate.[1] Filter the solid, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the 1-amino-3-oxo-derivative.[2][3][4]

  • Hydrolysis (to Acid): Reflux the nitrile intermediate in 6N HCl for 12 hours to hydrolyze the C4-nitrile to the 4-carboxylic acid .

Synthetic Pathway Visualization

Synthesis_Flow SM 1,3-Dichloro-2,7-naphthyridine -4-carbonitrile Step1 Step 1: SNAr (C1) (Cyclic Amine) SM->Step1 Inter1 1-Amino-3-chloro-Intermediate Step1->Inter1 Step2 Step 2: Thiol Addition (2-Mercaptoethanol) Inter1->Step2 Inter2 S-Linked Adduct Step2->Inter2 Step3 Step 3: Smiles Rearrangement (KOtBu, 110°C) Inter2->Step3 Product_Oxo 1-Amino-3-oxo-Derivative Step3->Product_Oxo Step4 Step 4: Acid Hydrolysis (6N HCl, Reflux) Product_Oxo->Step4 Final 1-Amino-2,7-naphthyridine -4-carboxylic Acid Step4->Final

Caption: Synthetic workflow utilizing the Smiles rearrangement to access the 1-amino-2,7-naphthyridine core.

Critical References

  • National Institutes of Health (NIH). (2025). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines. Retrieved from [Link]

  • Drug Hunter. (2025).[5] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 1-Amino-2,7-naphthyridine-4-carboxylic acid in Organic Solvents

Abstract The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides an in-depth examination of the solubility profile of 1-Amino-2,7-naphthyridine-4-carboxylic acid. Due to the limited availability of specific quantitative data in public literature, this document focuses on a foundational, principles-based approach. We will first dissect the molecular structure to predict its solubility behavior in various organic solvent classes. Subsequently, we provide robust, field-proven experimental protocols for the systematic determination of both kinetic and thermodynamic solubility, ensuring researchers and drug development professionals can generate reliable, high-quality data tailored to their specific applications.

Introduction: The Significance of 1-Amino-2,7-naphthyridine-4-carboxylic acid

The 2,7-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and kinase-inhibiting properties[1]. 1-Amino-2,7-naphthyridine-4-carboxylic acid, as a functionalized derivative, presents a unique combination of structural features that govern its physicochemical properties. A comprehensive understanding of its solubility is paramount for its advancement as a potential therapeutic agent. Poor solubility can lead to challenges in formulation, unreliable outcomes in biological assays, and diminished in vivo efficacy[2]. This guide serves as a comprehensive resource for scientists to both predict and experimentally determine the solubility of this compound, thereby mitigating risks in the drug development pipeline.

Theoretical & Predictive Solubility Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent[3]. The principle of "like dissolves like" provides a foundational framework for prediction[3].

Molecular Structure and Physicochemical Properties

1-Amino-2,7-naphthyridine-4-carboxylic acid possesses three key structural features that dictate its solubility:

  • Aromatic Naphthyridine Core: The fused heterocyclic ring system is largely rigid and nonpolar, contributing to solubility in solvents that can engage in π-π stacking or have moderate polarity.

  • Amino Group (-NH₂): A basic functional group capable of acting as a hydrogen bond donor.

  • Carboxylic Acid Group (-COOH): An acidic functional group that is an excellent hydrogen bond donor and acceptor.

The simultaneous presence of a primary amine and a carboxylic acid suggests that the molecule likely exists as a zwitterion in its solid state and in solutions near neutral pH[4][5]. This zwitterionic character is the most critical factor influencing its solubility. Zwitterions exhibit strong intermolecular interactions (ionic and hydrogen bonding) within their crystal lattice, leading to high melting points and, typically, poor solubility in nonpolar or low-polarity organic solvents[4][6]. Overcoming this crystal lattice energy is a primary barrier to dissolution.

Predicted Solubility Across Solvent Classes
  • Nonpolar Solvents (e.g., Hexane, Toluene): Very Low Solubility Expected. These solvents cannot disrupt the strong ionic and hydrogen bonding network of the zwitterionic crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to Good Solubility Expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and are excellent hydrogen bond acceptors. They can effectively solvate the protonated amino group and interact with the naphthyridine ring system, making them the most promising candidates for dissolving this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Variable Solubility Expected. While these solvents can form hydrogen bonds, their ability to dissolve the zwitterionic form can be limited compared to high-polarity aprotic solvents[7]. Solubility in alcohols is expected to be lower than in DMSO. In aqueous systems, solubility will be highly pH-dependent; at its isoelectric point, the compound will exhibit minimum solubility, which will increase significantly at pH values away from this point where it forms a cationic or anionic salt[5][8].

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Low Solubility Expected. These solvents lack the polarity and hydrogen-bonding capacity to effectively overcome the compound's crystal lattice energy.

Experimental Design & Strategy

A systematic approach to solubility determination is crucial. We recommend a tiered strategy, starting with a rapid kinetic assessment to identify promising solvent systems, followed by a more rigorous thermodynamic equilibrium solubility measurement for lead candidates.

Solvent Selection Rationale

The choice of solvents for screening should be guided by the theoretical analysis. A diverse set of solvents covering a range of polarities and hydrogen bonding capabilities should be selected to build a comprehensive profile.

Solvent_Selection_Workflow cluster_solvents Select Solvent Classes for Screening Start Start: Characterize Solubility of 1-Amino-2,7-naphthyridine-4-carboxylic acid Structure Analyze Molecular Structure: - Naphthyridine Core (Aromatic) - Amino Group (Basic, H-Bond Donor) - Carboxylic Acid (Acidic, H-Bond Donor/Acceptor) - Zwitterionic Potential Start->Structure Hypothesis Formulate Hypothesis: 'Compound is likely zwitterionic, with high crystal lattice energy.' Structure->Hypothesis Nonpolar Nonpolar (e.g., Toluene, Hexane) Prediction: Very Poor Solubility Hypothesis->Nonpolar Low Polarity Interaction Intermediate Intermediate Polarity (e.g., Ethyl Acetate, DCM) Prediction: Poor Solubility Hypothesis->Intermediate Insufficient Polarity PolarProtic Polar Protic (e.g., Methanol, Ethanol) Prediction: Variable Solubility Hypothesis->PolarProtic H-Bonding, pH dependent PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Prediction: Good Solubility Hypothesis->PolarAprotic Strong H-Bond Acceptors Experiment Perform Tiered Solubility Experiments: 1. Kinetic Solubility (High-Throughput) 2. Thermodynamic Solubility (Shake-Flask) Nonpolar->Experiment Intermediate->Experiment PolarProtic->Experiment PolarAprotic->Experiment

Caption: Logical workflow for selecting organic solvents for solubility testing.

Experimental Protocols

The following protocols describe the determination of thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium value and is considered the "gold standard," essential for formulation development[9][10]. Kinetic solubility is a higher-throughput method useful for early discovery, measuring the concentration at which a compound precipitates from a DMSO stock solution diluted into a solvent[11][12].

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of the solid compound in a given solvent and is considered the definitive value[13].

Methodology:

  • Preparation: Add an excess amount of solid 1-Amino-2,7-naphthyridine-4-carboxylic acid (enough to ensure undissolved solid remains visible at the end) to a known volume (e.g., 1 mL) of the selected organic solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium[14]. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality Check: It is critical to avoid disturbing the solid pellet to prevent artificially inflating the measured concentration.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (see Section 5.0).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the compound's concentration[15][16].

  • Data Reporting: Express the solubility in mg/mL or molarity.

Protocol: Kinetic Solubility via Solution-Precipitation Method

This high-throughput assay is ideal for screening multiple solvents in early discovery phases[9][15].

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Solvent Plate: Add the organic solvents to be tested into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect[13].

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours)[15].

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)[9]. The concentration at which precipitation is first observed is the kinetic solubility.

  • Alternative Quantification: For more precise results, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) and quantify the concentration of the compound in the filtrate via HPLC-UV or UV-Vis spectroscopy[15].

Analytical Quantification

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method[16][17].

HPLC_Workflow cluster_hplc HPLC-UV Analysis Start Start: Saturated Supernatant (from Shake-Flask Assay) Dilution Serial Dilution with Mobile Phase Start->Dilution Injection Inject Samples and Standards into HPLC Dilution->Injection Calibration Prepare Calibration Standards (Known Concentrations) Calibration->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection UV Detection at λmax Separation->Detection Analysis Generate Calibration Curve (Peak Area vs. Concentration) Detection->Analysis Calculation Calculate Concentration of Unknown Sample using Curve Analysis->Calculation Result Final Solubility Value (e.g., mg/mL or M) Calculation->Result

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 1-Amino-2,7-naphthyridine-4-carboxylic Acid

Introduction & Chemical Context The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a rigid bioisostere for diketo acids and as a core architecture in antiviral a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a rigid bioisostere for diketo acids and as a core architecture in antiviral and antibacterial therapeutics. Specifically, 1-Amino-2,7-naphthyridine-4-carboxylic acid is a highly functionalized, electron-deficient building block.

While its structural density makes it highly valuable, it presents significant synthetic challenges during amide bond formation. Chemists must navigate its zwitterionic insolubility and the competing chemoselectivity between the C4-carboxylic acid and the C1-primary amine. This guide provides field-proven, self-validating protocols to achieve high-yielding amide couplings with this specific heterocycle.

Mechanistic Causality & Reaction Design

To successfully couple 1-Amino-2,7-naphthyridine-4-carboxylic acid, the experimental design must account for two primary chemical phenomena:

The "Free Amine" Conundrum & Chemoselectivity

The molecule possesses both a carboxylic acid (C4) and a primary amine (C1). In standard amino acids, this necessitates transient protecting groups (e.g., Boc, Fmoc) to prevent rapid polymerization. However, the C1-amine on the 2,7-naphthyridine ring is vinylogous to a cyanamide; its lone pair is heavily delocalized into the electron-withdrawing di-azine core.

  • Causality: Because the C1-amine is drastically deactivated, its nucleophilicity is suppressed. This allows for the chemoselective coupling of the C4-carboxylic acid with exogenous primary or secondary amines without requiring C1 protection—provided the target amine is sufficiently nucleophilic.

Lattice Disruption & Activation Kinetics

As a zwitterion, the basic naphthyridine nitrogens and the C4-acid form a tightly bound crystalline lattice, rendering the compound insoluble in standard organic solvents (DCM, THF).

  • Causality: Complete dissolution requires a highly polar aprotic solvent (DMF or NMP) and a stoichiometric excess of a non-nucleophilic base (DIPEA) to deprotonate the acid and disrupt the ionic network. Furthermore, because the naphthyridine ring is electron-withdrawing, the resulting active ester is highly reactive but prone to side reactions. Therefore,[1] or acyl transfer agents is critical.

Experimental Workflows

The selection of the coupling reagent is entirely dependent on the nucleophilicity of the target amine. The decision tree below outlines the optimal pathway.

G Start 1-Amino-2,7-naphthyridine- 4-carboxylic acid Assess Assess Target Amine Nucleophilicity Start->Assess HighNuc High Nucleophilicity (Aliphatic Amines) Assess->HighNuc LowNuc Low Nucleophilicity (Anilines/Hindered) Assess->LowNuc HATU HATU + DIPEA in DMF (Protocol A) HighNuc->HATU EDC EDC + HOBt + DMAP (Protocol B) LowNuc->EDC Validate LC-MS Validation Check for [2M-H2O] HATU->Validate EDC->Validate Purify Purification (Water Crash-out / HPLC) Validate->Purify

Workflow for chemoselective amide coupling of 1-Amino-2,7-naphthyridine-4-carboxylic acid.

Quantitative Data: Reagent Selection Matrix

Summarized below is the quantitative comparison of coupling systems tailored specifically for the 1-Amino-2,7-naphthyridine-4-carboxylic acid scaffold.

Coupling SystemTarget Amine ScopeSolventBase RequirementDimerization RiskByproduct Clearance
HATU / DIPEA Aliphatic, Primary/SecondaryDMF / NMPDIPEA (3.0 eq)LowRequires RP-HPLC (Tetramethylurea)
EDC / HOBt / DMAP Anilines, Electron-DeficientDMF / CH₃CNDIPEA (2.0 eq)ModerateExcellent (Aqueous Wash)
T3P / Pyridine Sterically HinderedEtOAc / DMFPyridine (3.0 eq)LowExcellent (Water Soluble)

Detailed Step-by-Step Protocols

Protocol A: High-Efficiency HATU-Mediated Amidation

Optimized for highly nucleophilic aliphatic amines. This protocol utilizes HATU to bypass the sluggish kinetics often seen with traditional carbodiimides.

  • Lattice Disruption: Suspend 1-Amino-2,7-naphthyridine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq).

    • Self-Validation: The suspension must transition to a clear, pale-yellow solution within 2 minutes. If it remains cloudy, the zwitterion is intact; add an additional 0.5 eq of DIPEA.

  • Pre-Activation: Chill the solution to 0 °C using an ice bath. Add HATU (1.1 eq) in one solid portion. Stir for exactly 5 minutes.

    • Causality: HATU rapidly generates the highly reactive 7-aza-OBt ester. Limiting pre-activation to 5 minutes prevents the C1-amine from engaging in off-target intramolecular or intermolecular attacks.

  • Coupling: Add the target aliphatic amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Quench & Isolation: Pour the reaction mixture into vigorously stirring ice water (10 volumes).

    • Outcome: If the resulting amide is lipophilic, it will precipitate as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x) or proceed directly to preparative RP-HPLC.

Protocol B: Catalytic EDC/HOBt/DMAP for Electron-Deficient Amines

Optimized for sluggish nucleophiles (e.g., anilines). [2], capturing the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.

  • Substrate Solubilization: Dissolve 1-Amino-2,7-naphthyridine-4-carboxylic acid (1.0 eq) and the target aniline (1.0 eq) in anhydrous DMF (0.15 M).

  • Catalyst Assembly: Add HOBt (0.1 eq) and DMAP (1.0 eq).

    • Causality: Using a full equivalent of DMAP ensures that the transient active ester is immediately converted into the N-acylpyridinium species, which forces the difficult coupling with the weak aniline nucleophile[2].

  • Activation: Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq). Stir at 25 °C for 12–16 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x), 1M HCl (1x - caution: may protonate the naphthyridine core depending on final pKa), and brine. Dry over Na₂SO₄ and concentrate.

Self-Validating Troubleshooting System

To ensure the integrity of the coupling, employ the following analytical checkpoints using LC-MS (ESI+):

  • Checkpoint 1: Mass[2M - H₂O + H]⁺ is detected.

    • Diagnosis: Dimerization has occurred. The C4-acid of one molecule has coupled with the C1-amine of another.

    • Causality: The target amine is either too sterically hindered or poorly nucleophilic, allowing the deactivated C1-amine to act as a competitive nucleophile.

    • Correction: Switch from Protocol A to Protocol B to increase the electrophilicity of the activated complex toward weak nucleophiles, or temporarily protect the C1-amine with a Boc group.

  • Checkpoint 2: Mass[M + 100]⁺ is detected (when using Protocol A).

    • Diagnosis: Guanidinylation of the target amine.

    • Causality: The target amine reacted directly with the uronium salt of HATU rather than the activated carboxylic acid.

    • Correction: Ensure the 5-minute pre-activation step is strictly adhered to before adding the target amine. Do not mix the acid, amine, and HATU simultaneously.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL:[Link]

  • A Versatile Annulation Route to Primary-Amino-Substituted Naphthyridine Esters Source: D-NB (Journal of Organic Chemistry) URL:[Link]

Sources

Application

Functionalization of the 1-amino group in 2,7-naphthyridine systems

Application Note: Functionalization of the 1-Amino Group in 2,7-Naphthyridine Systems Part 1: Executive Summary & Reactivity Profile The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, incr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the 1-Amino Group in 2,7-Naphthyridine Systems

Part 1: Executive Summary & Reactivity Profile

The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, increasingly utilized in kinase inhibitors (e.g., MET, c-Kit, VEGFR-2) and antimicrobial agents. Unlike the more common 1,5- or 1,8-naphthyridines, the 2,7-isomer offers unique vectors for hydrogen bonding and pi-stacking interactions within ATP-binding pockets.

The 1-amino-2,7-naphthyridine moiety is particularly valuable. It serves as a dual-purpose handle:

  • Hydrogen Bond Donor/Acceptor: The exocyclic amino group and the adjacent N-2 ring nitrogen form a donor-acceptor motif resembling 2-aminopyridine, critical for "hinge binding" in kinase targets.

  • Synthetic Linchpin: It is the primary site for elaborated functionalization, including cyclization to tricyclic cores (e.g., imidazo[1,2-a]naphthyridines).

Electronic Structure & Reactivity

The 1-amino group is positioned


 to the N-2 ring nitrogen. This creates an amidine-like character, significantly affecting its nucleophilicity compared to a standard aniline.
  • Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing nature of the naphthyridine core (specifically the inductive effect of N-7). However, the N-2 nitrogen can assist in deprotonation or coordination.

  • Acidity: The N-H protons are more acidic than phenylamine protons (

    
     in DMSO), allowing for facile deprotonation by bases like NaH or LiHMDS.
    
  • Site Selectivity: In electrophilic attacks (e.g., alkylation), competition exists between the exocyclic amino nitrogen (N-ex) and the ring nitrogen (N-2) . Under neutral conditions, alkylation often occurs at the ring nitrogen (Dimroth rearrangement territory), while strong bases favor the exocyclic anion.

Part 2: Visualizing the Chemical Space

The following diagram maps the core transformations available for the 1-amino-2,7-naphthyridine scaffold.

ReactivityMap cluster_imidazo Tricyclic Core Formation Core 1-Amino-2,7- naphthyridine Amide N-Acyl Derivatives (Amides/Ureas) Core->Amide Acyl Chlorides/Isocyanates (Base: Pyridine/TEA) Imidazo Imidazo[1,2-a][2,7] naphthyridines Core->Imidazo α-Haloketones (Cyclization) Buchwald N-Aryl Derivatives (Kinase Inhibitors) Core->Buchwald Ar-X, Pd Catalyst (C-N Coupling) Smiles 1-Amino-3-oxo Derivatives Core->Smiles Smiles Rearrangement (via 3-Chloro precursor)

Figure 1: Strategic functionalization pathways for the 1-amino-2,7-naphthyridine scaffold.

Part 3: Detailed Experimental Protocols

These protocols are designed to be "self-validating," meaning they include checkpoints (TLC, color changes) to ensure the reaction is proceeding correctly.

Protocol A: Synthesis of Imidazo[1,2-a][2,7]naphthyridine (Cyclization)

Target: Construction of tricyclic cores for DNA intercalation or kinase inhibition.

Mechanism: This reaction proceeds via an


 alkylation of the ring nitrogen (N-2) followed by intramolecular cyclization and dehydration.

Materials:

  • 1-Amino-2,7-naphthyridine derivative (1.0 equiv)

  • 
    -Bromoacetophenone (or substituted equivalent) (1.1 equiv)
    
  • Sodium Bicarbonate (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Solvent: Ethanol (EtOH) or DMF (for solubility issues)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the 1-amino-2,7-naphthyridine in 10 mL of absolute ethanol.

    • Checkpoint: If the starting material is insoluble, add DMF dropwise until clear.

  • Alkylation: Add 1.1 mmol of

    
    -bromoacetophenone. Heat the mixture to reflux (
    
    
    
    C).
    • Observation: The reaction often turns from pale yellow to orange/brown.

    • Monitoring: Check TLC after 2 hours. You should see the disappearance of the starting amine and the appearance of a polar intermediate (the quaternary salt).

  • Cyclization: Once the starting material is consumed (typically 2-4 hours), add 2.0 mmol of solid

    
     directly to the hot reaction mixture. Continue refluxing for another 4-6 hours.
    
    • Mechanism:[1][2][3][4][5][6] The base promotes the dehydrative cyclization of the intermediate.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold water (to remove inorganic salts) and cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with water, dry over

      
      , and purify via flash chromatography (MeOH/DCM gradient).
      
  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    broad singlet and the appearance of a singlet for the imidazole ring proton (typically
    
    
    7.5–8.0 ppm).
Protocol B: Palladium-Catalyzed N-Arylation (Reverse Buchwald)

Target: Expanding SAR at the 1-position (e.g., linking to a phenyl ring).

Challenge: The 1-amino group is electron-deficient and sterically crowded by the H-8 proton. Standard aniline conditions often fail.

Materials:

  • 1-Amino-2,7-naphthyridine (1.0 equiv)

  • Aryl Bromide (1.2 equiv)[7]

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BrettPhos (4-10 mol%)

    • Expert Note: Xantphos is preferred for its bite angle, favoring reductive elimination in electron-poor amines.

  • Base:

    
     (2.0 equiv) - Crucial: Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add the amine (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (2.0 mmol), 
    
    
    
    (0.02 mmol), and Xantphos (0.04 mmol).
  • Degassing: Add 5 mL of anhydrous 1,4-dioxane. Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to

    
    C (oil bath) or 
    
    
    
    C (Microwave) for 12 hours.
    • Checkpoint: The suspension should change color (often dark red/brown) indicating active catalyst species.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography. Note that the product is often less polar than the starting amine due to the loss of the free

    
     H-bond donor capability.
    
Protocol C: The Smiles Rearrangement (Advanced)

Target: Converting 1-amino-3-chloro derivatives to 1-amino-3-oxo systems. Reference: Adapted from Sirakanyan et al., Int. J. Mol. Sci. 2022/2024.[2][7][8]

This is a powerful method to introduce a carbonyl at C-3 while retaining the 1-amino functionality, often used to access furo[2,3-c]naphthyridines.

Workflow:

  • Precursor Synthesis: React 1,3-dichloro-2,7-naphthyridine with a cyclic amine (e.g., pyrrolidine) to get 1-amino-3-chloro-2,7-naphthyridine .

  • Thio-Alkylation: React the 3-chloro intermediate with 2-mercaptoethanol (

    
    , DMF, 
    
    
    
    C) to form the 3-(2-hydroxyethyl)thio derivative.
  • Rearrangement (The Key Step):

    • Treat the thio-derivative with strong base (KOH or NaH) in refluxing ethanol/dioxane.

    • Mechanism: The deprotonated hydroxyl group attacks C-3, displacing the sulfur (S -> O migration), followed by hydrolysis/tautomerization to the 3-oxo product.

    • Yield: Typically high (>80%).

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization (Protocol A) N-2 vs N-ex selectivity issuesSwitch solvent to n-Butanol and increase temp to

C. Use

salt of the amine if available.
No Reaction in Buchwald (Protocol B) Catalyst poisoning or poor oxidative additionSwitch ligand to BrettPhos (better for primary amines). Ensure

is freshly dried.
Formation of Bis-arylation (Protocol B) Excess Aryl HalideReduce Ar-Br to 0.95 equiv. Use high dilution (0.05 M).
Solubility Issues Rigid planar scaffoldUse DMF/DMAc as co-solvents. Perform workup by pouring into ice water to precipitate product.

References

  • Sirakanyan, S. N., et al. (2024).[9] Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences. Link[10]

  • Sirakanyan, S. N., et al. (2022).[8][10][11] Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences. Link

  • BenchChem. (2025). Functionalization of the 1,7-Naphthyridine Ring System: Application Notes. (General Naphthyridine Reactivity Context). Link

  • Dai, X., et al. (2008). Synthesis of 2,7-Naphthyridine-Containing Analogues of Luotonin A. Synlett. (Context for cyclization methodologies). Link

  • Goossen, L. J., et al. (2018). Pd-catalyzed Buchwald–Hartwig aminations. Beilstein Journal of Organic Chemistry. (General Protocol Adaptation).[11] Link

Sources

Method

Application Note: Scalable Synthesis of 1-Amino-2,7-naphthyridine-4-carboxylic Acid

This Application Note details the scalable synthesis of 1-Amino-2,7-naphthyridine-4-carboxylic acid and its ester intermediates. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scalable synthesis of 1-Amino-2,7-naphthyridine-4-carboxylic acid and its ester intermediates. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, CDK) and anti-infectives, yet its synthesis is often complicated by the formation of regioisomers (1,6- or 1,5-naphthyridines).

The protocol below prioritizes process scalability , utilizing the 4-methylnicotinonitrile route. This approach avoids expensive transition metal catalysts in the ring-forming step and relies on robust condensation/cyclization chemistry suitable for multi-gram to kilogram scale-up.

Introduction & Retrosynthetic Strategy

The 2,7-naphthyridine ring system ("copyridine") is challenging to synthesize due to the electron-deficient nature of the pyridine precursors. Traditional routes often yield mixtures of isomers. This protocol utilizes a regioselective construction starting from the commercially available 3-cyano-4-methylpyridine .

The strategy relies on functionalizing the C4-methyl group to introduce the carboxylic ester handle before closing the second ring. The ring closure is achieved via a modified Bredereck synthesis (DMF-DMA condensation followed by ammonolysis), which selectively yields the 1-amino-2,7-naphthyridine core.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 1-Amino-2,7-naphthyridine- 4-carboxylic acid Ester Ethyl 1-Amino-2,7-naphthyridine- 4-carboxylate Target->Ester Hydrolysis Enamine Enamine Intermediate (Ethyl 2-(3-cyanopyridin-4-yl)- 3-(dimethylamino)acrylate) Ester->Enamine Cyclization (NH4OAc) Precursor Ethyl 2-(3-cyanopyridin-4-yl)acetate Enamine->Precursor DMF-DMA SM 3-Cyano-4-methylpyridine (Commercially Available) Precursor->SM Carbethoxylation (DEC, NaH)

Caption: Retrosynthetic disconnection showing the stepwise construction of the 4-carboxylate and 1-amino functionalities from 3-cyano-4-methylpyridine.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Anhydrous Conditions < 0.1% Water (Step 1)Moisture causes hydrolysis of the nitrile or quenching of the enolate, reducing yield.
Temperature Control 0°C to RefluxControlled addition of NaH is critical to manage H₂ evolution and exotherm.
Reagent Stoichiometry DMF-DMA (1.5 eq)Excess DMF-DMA ensures complete conversion of the acetate to the enamine, preventing side reactions.
Ammonia Source NH₄OAc vs. NH₃ gasAmmonium acetate in acetic acid provides a buffered proton source, facilitating the cyclization/tautomerization.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-cyanopyridin-4-yl)acetate

This step functionalizes the methyl group. The acidity of the C4-methyl protons is enhanced by the electron-withdrawing nitrile at C3 and the pyridine nitrogen, allowing deprotonation by sodium hydride.

Reagents:

  • 3-Cyano-4-methylpyridine (1.0 eq)

  • Diethyl carbonate (DEC) (3.0 eq) - Acts as both reagent and co-solvent.

  • Sodium Hydride (60% dispersion in oil) (2.0 eq)

  • Toluene (anhydrous) or THF (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Maintain a nitrogen atmosphere.

  • Solubilization: Dissolve 3-cyano-4-methylpyridine in anhydrous Toluene (10 vol). Add Diethyl carbonate (3.0 eq).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (2.0 eq) portion-wise over 30 minutes. Caution: Vigorous H₂ evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Quench: Cool to 0°C. Slowly quench with saturated NH₄Cl solution or dilute Acetic Acid/Ice water. Adjust pH to ~7.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Checkpoint: The product should be a viscous oil or low-melting solid. ¹H NMR should show the characteristic quartet/triplet of the ethyl group and a singlet (~3.8 ppm) for the CH₂ alpha to the ester.

Step 2: Enamine Formation & Cyclization to Naphthyridine Core

This telescoping sequence first forms an enamine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by ring closure with ammonium acetate. This installs the N2 nitrogen and the 1-amino group (via attack on the nitrile).

Reagents:

  • Ethyl 2-(3-cyanopyridin-4-yl)acetate (from Step 1)

  • DMF-DMA (1.5 – 2.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • DMF (anhydrous) and Glacial Acetic Acid

Protocol:

  • Enamine Formation: Dissolve the Step 1 intermediate in anhydrous DMF (5 vol). Add DMF-DMA (1.5 eq).

  • Heating: Heat to 90–100°C for 2–3 hours. The reaction turns dark red/brown.

    • QC Check: LCMS should show the mass of the enamine (M+1 = SM + 55).

  • Volatile Removal: Concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product. This drives the equilibrium forward.

  • Cyclization: Redissolve the crude enamine residue in Glacial Acetic Acid (10 vol). Add Ammonium Acetate (5.0 eq).

  • Reflux: Heat to reflux (118°C) for 4–12 hours.

    • Mechanism:[1][2] NH₄OAc provides ammonia. The amine displaces the dimethylamine group, then attacks the intramolecular nitrile to form the amidine, which tautomerizes to the 1-amino-2,7-naphthyridine system.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice water. Neutralize with conc. NH₄OH or Na₂CO₃ to pH 8.

  • Filtration: The product, Ethyl 1-amino-2,7-naphthyridine-4-carboxylate , typically precipitates as a solid. Filter, wash with water and cold ethanol.[3]

  • Crystallization: Recrystallize from Ethanol/DMF if higher purity is required.

Step 3: Hydrolysis to 1-Amino-2,7-naphthyridine-4-carboxylic acid

Standard saponification converts the ester to the free acid.

Reagents:

  • Ethyl 1-amino-2,7-naphthyridine-4-carboxylate

  • LiOH or NaOH (2M aqueous solution)

  • Ethanol/THF (1:1)

Protocol:

  • Suspend the ester in Ethanol/THF (5 vol).

  • Add NaOH (2M, 3.0 eq).

  • Heat to 50°C for 2 hours. The solid should dissolve as the salt forms.

  • Cool to room temperature. Carefully acidify with 1M HCl to pH 3–4.

  • The target acid precipitates.[3][4] Filter, wash with water and acetone, and dry under vacuum.

Reaction Pathway & Mechanism[2][5][6]

The formation of the 2,7-naphthyridine core follows a cascade sequence. The diagram below illustrates the flow from the enamine intermediate to the final cyclized product.

Mechanism Step1 Pyridine-Acetate (Nucleophile) Step2 Reaction with DMF-DMA Step1->Step2 Step3 Enamine Intermediate Step2->Step3 - MeOH Step4 Transamination (with NH3) Step3->Step4 - NHMe2 Step5 Intramolecular Nitrile Attack Step4->Step5 Step6 1-Amino-2,7- Naphthyridine Step5->Step6 Tautomerization

Caption: Mechanistic flow of the modified Bredereck synthesis leading to the 2,7-naphthyridine core.

References

  • Synthesis of 2,7-Naphthyridines via 3-Cyano-4-methylpyridine

    • Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines (Analogous chemistry applied to 2,7-isomer).
    • Source: Molecules 2005, 10(8), 929-936.
    • URL:[Link]

  • Enamine-Nitrile Cyclization Mechanism (Bredereck Synthesis)

    • Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement.[1][5][6]

    • Source: Chemistry of Heterocyclic Compounds.[4][5][7][8]

    • URL:[Link]

  • General Methods for Naphthyridine Carboxylic Acids

    • Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives.[1][4][6][9][10][11]

    • Source: ResearchGate Review.[10]

    • URL:[Link]

  • Process Chemistry of Fused Pyridines

    • Title: A Scalable Synthesis of a 1,7-Naphthyridine Derivative (Demonstrating the DMF-DMA/NH3 cyclization str
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating 1-Amino-2,7-naphthyridine-4-carboxylic acid as a Novel Kinase Inhibitor Scaffold

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[2][3] The naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5] This document provides a comprehensive guide for researchers on how to approach the evaluation of 1-Amino-2,7-naphthyridine-4-carboxylic acid , a novel but uncharacterized scaffold, for its potential as a kinase inhibitor. We present a strategic workflow, from initial target identification and hit validation to cellular target engagement and mechanism of action studies, complete with detailed, field-proven protocols.

Introduction: Rationale for the Scaffold

The 1-Amino-2,7-naphthyridine-4-carboxylic acid scaffold presents several features that make it an intriguing starting point for a kinase inhibitor discovery program.

  • The 2,7-Naphthyridine Core: This heterocyclic system acts as a bioisostere for the adenine ring of ATP, positioning it to interact with the highly conserved hinge region of the kinase domain.[4][6] This interaction is a critical anchor for many potent ATP-competitive inhibitors.[1]

  • The 1-Amino Group: This functional group can serve as a key hydrogen bond donor, potentially interacting with backbone carbonyls in the hinge region or with conserved water molecules, enhancing binding affinity. It also provides a vector for synthetic elaboration to probe solvent-exposed regions.

  • The 4-Carboxylic Acid Group: This acidic moiety can form salt bridges or hydrogen bonds with positively charged residues (e.g., Lysine) often found near the ribose-phosphate binding site. However, its charge may impact cell permeability, suggesting that ester or amide derivatives could be crucial for cellular activity.[7]

This guide outlines the necessary experimental cascade to determine the therapeutic potential of this scaffold.

Part I: Initial Target Identification via Kinome Profiling

The first critical step is to understand the selectivity profile of the lead compound. Broad screening against a panel of kinases provides an unbiased view of its primary targets and potential off-target liabilities.[8][9]

Rationale

Kinome-wide screening is essential to avoid pursuing a compound with unforeseen off-target effects that could lead to toxicity later in development.[8] Commercial services offer panels covering a significant portion of the human kinome, providing a rapid and comprehensive initial assessment.[10][11] It is advisable to perform initial screens at a fixed, relatively high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Data Analysis Compound Synthesize & Purify 1-Amino-2,7-naphthyridine- 4-carboxylic acid Stock Prepare 10 mM stock in 100% DMSO Compound->Stock Screen Submit for Kinome Profiling (e.g., Reaction Biology, Eurofins) n@  1 µM and 10 µM Stock->Screen Data Receive % Inhibition Data vs. >300 Kinases Screen->Data Hits Identify 'Hits' (e.g., >70% Inhibition) Data->Hits Selectivity Analyze Selectivity Profile (Primary Targets vs. Off-Targets) Hits->Selectivity Potency Hit Validation & Potency Selectivity->Potency Proceed to Validation

Protocol 1: Large-Panel Kinase Profiling
  • Compound Preparation: Synthesize and purify 1-Amino-2,7-naphthyridine-4-carboxylic acid to >95% purity as determined by HPLC and NMR. Prepare a 10 mM stock solution in 100% DMSO.

  • Service Selection: Engage a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Eurofins' KINOMEscan®, AssayQuant's KinSight™).[8][11][12]

  • Assay Conditions: Request a single-dose screen at two concentrations (e.g., 1 µM and 10 µM) against the largest available panel. Most platforms utilize radiometric ([³³P]-ATP) or fluorescence-based methods to measure kinase activity.[8][13]

  • Data Analysis:

    • Receive data as percent inhibition relative to a DMSO control.

    • Identify primary "hits" as kinases showing significant inhibition (e.g., >70%) at 1 µM.

    • Analyze the selectivity by comparing inhibition of primary targets to other kinases, especially those within the same family.

Data Presentation: Representative Screening Data

Hypothetical screening results for 1-Amino-2,7-naphthyridine-4-carboxylic acid at 1 µM.

Kinase TargetKinase Family% Inhibition @ 1 µMHit? ( >70%)
AURKASer/Thr92%Yes
AURKBSer/Thr88%Yes
VEGFR2 (KDR)Tyr75%Yes
ABL1Tyr45%No
SRCTyr38%No
CDK2Ser/Thr25%No

Part II: Hit Validation and Potency Determination

Once primary hits are identified, the next step is to validate these interactions and quantify the compound's potency by determining the half-maximal inhibitory concentration (IC50).

Rationale

An IC50 value provides a quantitative measure of a compound's potency, which is essential for comparing it to other inhibitors and for guiding structure-activity relationship (SAR) studies.[1][14] It is crucial to perform these experiments in-house or with a dedicated provider to ensure accuracy and reproducibility.

Protocol 2: Biochemical IC50 Determination (Luminescence-Based)

This protocol uses a luminescence-based assay, such as Promega's ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[15][16]

  • Reagent Preparation:

    • Compound Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a 10-point, 3-fold dilution series. Then, dilute these stocks into the kinase reaction buffer. The final DMSO concentration in the assay must be constant across all wells (typically ≤1%).

    • Kinase: Thaw the recombinant kinase (e.g., AURKA) on ice and dilute to the working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately reflect potency.[10]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted compound or DMSO vehicle to the appropriate wells.

    • Add 2.5 µL of the diluted kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence on a plate reader.[16]

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Representative IC50 Values
Kinase TargetIC50 (nM) [ATP] = Km
AURKA85
AURKB150
VEGFR2 (KDR)450

Part III: Mechanism of Action (MoA) Studies

Understanding how a compound inhibits its target is critical. For kinase inhibitors, the most common mechanism is direct competition with ATP.[2][3]

Rationale

An ATP-competition assay determines if the inhibitor binds to the same site as ATP. This is confirmed by observing a rightward shift in the inhibitor's IC50 value as the concentration of ATP is increased.[3] This information is vital for rational drug design and for understanding potential resistance mechanisms.

MoA cluster_atp ATP-Competitive Inhibition cluster_non_atp Non-ATP-Competitive (Allosteric) Inhibition ATP_Node Kinase Active Site Inhibitor_ATP Inhibitor Inhibitor_ATP->ATP_Node Binds to ATP ATP ATP->ATP_Node Binds to label_atp Inhibitor and ATP compete for the same binding site. Higher [ATP] requires more inhibitor for the same effect. Kinase Kinase ActiveSite AllostericSite Inhibitor_Non Inhibitor Inhibitor_Non->AllostericSite Binds to Allosteric Site ATP_Non ATP ATP_Non->ActiveSite Binds to Active Site label_non Inhibitor binds to a different site, changing the kinase's shape and reducing its activity regardless of [ATP].

Protocol 3: ATP Competition Assay
  • Assay Setup: Follow the same procedure as the Biochemical IC50 Determination (Protocol 2).

  • Variable ATP: Set up multiple parallel experiments. In each experiment, perform a full 10-point dose-response curve for the inhibitor, but use a different, fixed concentration of ATP.

  • ATP Concentrations: Use a range of ATP concentrations, typically from a low level (e.g., 10 µM) up to a physiologically relevant high level (e.g., 1-2 mM).[10][12]

  • Data Analysis:

    • Calculate the IC50 value for the inhibitor at each ATP concentration.

    • Plot the IC50 values as a function of ATP concentration.

    • A clear, positive correlation (increasing IC50 with increasing [ATP]) confirms an ATP-competitive mechanism of action.

Part IV: Cellular Target Engagement & Activity

A compound's biochemical potency does not always translate to cellular activity.[17] It is essential to confirm that the compound can enter cells, bind to its intended target, and exert a biological effect.

Rationale

Cellular target engagement assays provide direct evidence that a drug binds to its target in the complex milieu of a living cell.[18][19] Technologies like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are powerful tools for this purpose.[20][21][22] Following confirmation of engagement, one must verify that this binding leads to the inhibition of the downstream signaling pathway.

Protocol 4A: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a ligand binding to a protein increases its thermal stability.[21][22]

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to express AURKA) and treat with either DMSO or varying concentrations of the inhibitor for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[21][23]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet) by high-speed centrifugation.[21]

  • Detection: Quantify the amount of soluble target protein (e.g., AURKA) remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for inhibitor-treated cells compared to DMSO-treated cells confirms target engagement.[23]

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_detect Detection Cells Intact Cells Treat Treat with Inhibitor or DMSO Vehicle Cells->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated protein Lysis->Centrifuge WB Western Blot for Target Protein in Soluble Fraction Centrifuge->WB Analysis Analyze Thermal Shift WB->Analysis Result Result Analysis->Result Confirmation of Target Engagement

Protocol 4B: Downstream Signaling Analysis (Western Blot)
  • Cell Treatment: Treat cells with a dose-response of the inhibitor for a relevant time period (e.g., 2-24 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies.[21]

    • Use a primary antibody specific to the phosphorylated form of a known direct substrate of your target kinase (e.g., anti-phospho-Histone H3 (Ser10) for AURKA/B).

    • Use a primary antibody for the total target kinase (e.g., anti-AURKA) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the kinase's catalytic activity within the cell.

Part V: Structure-Activity Relationship (SAR) Exploration

The initial scaffold serves as a starting point. Systematic chemical modifications are necessary to optimize potency, selectivity, and drug-like properties.[1][14][24]

Rationale

SAR studies correlate changes in chemical structure with changes in biological activity.[14] This iterative process of design, synthesis, and testing is the core of medicinal chemistry, aiming to improve the lead compound's profile.

Key Modification Points for the Scaffold:
  • 1-Amino Group:

    • Alkylation/Acylation: Introduce small alkyl or acyl groups to probe for interactions in the nearby solvent-exposed region. This can improve potency and selectivity.

  • 4-Carboxylic Acid Group:

    • Esterification/Amidation: Convert the acid to various esters or amides. This neutralizes the charge, which can dramatically improve cell permeability and cellular potency. The specific amide or ester can also form new interactions within the binding pocket.

  • Naphthyridine Ring:

    • Substitution: Add small substituents (e.g., methyl, chloro, fluoro) at available positions on the rings to modulate electronics and probe for additional hydrophobic interactions.

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Iterate Test Test (Biochemical & Cellular Assays) Synthesize->Test Iterate Analyze Analyze SAR Data Test->Analyze Iterate Analyze->Design Iterate

Conclusion

The 1-Amino-2,7-naphthyridine-4-carboxylic acid scaffold holds promise as a foundation for novel kinase inhibitors due to its inherent structural features tailored for the ATP-binding site. The systematic application of the protocols outlined in this guide—from broad kinome profiling to detailed cellular and mechanistic studies—provides a robust framework for any research team to thoroughly evaluate its potential. Successful execution of this workflow will generate the critical data needed to validate this scaffold and guide a rational, data-driven medicinal chemistry effort to optimize it into a potent and selective clinical candidate.

References

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved February 27, 2026, from [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved February 27, 2026, from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved February 27, 2026, from [Link]

  • Patsnap Synapse. (2024). What are Protein kinases inhibitors and how do they work? Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved February 27, 2026, from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved February 27, 2026, from [Link]

  • Gornicka, A. et al. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved February 27, 2026, from [Link]

  • Zhuo, L. et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 27, 2026, from [Link]

  • Wang, M. et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Retrieved February 27, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved February 27, 2026, from [Link]

  • Wang, M. et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Retrieved February 27, 2026, from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved February 27, 2026, from [Link]

  • Kalliokoski, T. et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. Retrieved February 27, 2026, from [Link]

  • Lazzara, M. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Retrieved February 27, 2026, from [Link]

  • Hadi, V. et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved February 27, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 27, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Zhang, M. et al. (2024). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • Foukas, L. et al. (2024). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal. Retrieved February 27, 2026, from [Link]

  • Weisner, J. et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. Retrieved February 27, 2026, from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved February 27, 2026, from [Link]

  • Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved February 27, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 27, 2026, from [Link]

  • Shahlaei, M. et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society. Retrieved February 27, 2026, from [Link]

  • Johnson, G. L. et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Retrieved February 27, 2026, from [Link]

  • Szychta, P. et al. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules. Retrieved February 27, 2026, from [Link]

  • Scott, J. S. et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Gulea, M. et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules. Retrieved February 27, 2026, from [Link]

  • MDPI. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Retrieved February 27, 2026, from [Link]

  • Siddiqui-Jain, A. et al. (2010). Discovery of 5-(3-Chlorophenylamino)benzo[c][17][21]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Method

The Alchemist's Guide to the 2,7-Naphthyridine Nucleus: A Handbook of Cyclization Strategies

Foreword: The Allure of the 2,7-Naphthyridine Scaffold The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Allure of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the design of novel therapeutic agents and functional organic materials. Derivatives of 2,7-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthetic strategies employed to construct this versatile ring system. We will move beyond a mere catalog of reactions, instead focusing on the underlying principles, the "why" behind the "how," to empower you to not only replicate but also innovate.

I. Foundational Strategies: Building the Core from Pyridine Precursors

The most common and versatile approaches to the 2,7-naphthyridine ring system commence with appropriately substituted pyridine precursors. These methods offer a high degree of control over the final substitution pattern.

A. The Friedländer Annulation: A Classic Forges a Modern Scaffold

The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] This acid- or base-catalyzed reaction provides a direct and efficient route to the 2,7-naphthyridine core.

Causality in Experimental Design: The choice of catalyst is paramount and dictates the reaction pathway. Basic catalysts, such as potassium hydroxide or sodium ethoxide, facilitate the initial deprotonation of the α-methylene compound, initiating an aldol-type condensation. In contrast, acid catalysis promotes the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol addition. The selection of a specific base or acid is often empirical, depending on the reactivity of the substrates and their solubility. For instance, milder bases like piperidine are often employed when dealing with sensitive functional groups.

Visualizing the Friedländer Annulation Mechanism (Base-Catalyzed)

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps o-amino-pyridine-carboxaldehyde o-Amino Pyridine Carboxaldehyde aldol_condensation Aldol Condensation o-amino-pyridine-carboxaldehyde->aldol_condensation active_methylene Active Methylene Compound enolate_formation Enolate Formation (Base) active_methylene->enolate_formation enolate_formation->aldol_condensation cyclization Intramolecular Cyclization aldol_condensation->cyclization dehydration Dehydration cyclization->dehydration 2,7-naphthyridine 2,7-Naphthyridine dehydration->2,7-naphthyridine

Caption: Base-catalyzed Friedländer annulation for 2,7-naphthyridine synthesis.

Protocol 1: Microwave-Assisted, Solvent-Free Friedländer Synthesis of a 2,7-Naphthyridine Derivative

This protocol leverages microwave irradiation to accelerate the reaction, providing a rapid and efficient solvent-free method.[2]

Materials:

  • 2-Amino-3-formylpyridine (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • 1,4-Diazabicyclo[2.2.1]octane (DABCO) (10 mmol)

  • Microwave synthesizer

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine 2-amino-3-formylpyridine, ethyl acetoacetate, and DABCO.

  • Place the vessel in the microwave synthesizer and irradiate at 450W for 4 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the formation of a solid.

  • Collect the solid by filtration and recrystallize from acetonitrile to yield the pure 2,7-naphthyridine product.

Reactant 1Reactant 2CatalystConditionsYieldReference
2-Amino-3-formylpyridineEthyl acetoacetateDABCOMicrowave, 450W, 4 min82%[2]
2-Amino-3-formylpyridineAcetoneCholine hydroxideWater, 50°C, 6h96%[2]
2-Amino-3-formylpyridineEthyl trifluoroacetoacetateCeCl₃·7H₂OGrinding, RT, 5 min88%[2]

II. Pericyclic Pathways: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers a convergent and stereocontrolled route to substituted 2,7-naphthyridines.[3] This cycloaddition can be performed in both an intermolecular and intramolecular fashion.

Mechanistic Insights: The aza-Diels-Alder reaction is a [4+2] cycloaddition where a nitrogen atom can be part of either the diene or the dienophile.[3] The reaction can proceed through a concerted or stepwise mechanism, often influenced by the presence of Lewis acids, which can activate the dienophile.[3] For the synthesis of 2,7-naphthyridines, an intramolecular variant is particularly powerful, allowing for the construction of the second pyridine ring onto an existing one.

Visualizing the Intramolecular Aza-Diels-Alder Reaction

Aza_Diels_Alder starting_material Allyl-substituted Pyridine-Imine transition_state [4+2] Cycloaddition Transition State starting_material->transition_state cycloadduct Tricyclic Intermediate transition_state->cycloadduct aromatization Aromatization (Oxidation/Elimination) cycloadduct->aromatization 2,7-naphthyridine Substituted 2,7-Naphthyridine aromatization->2,7-naphthyridine

Caption: Intramolecular aza-Diels-Alder reaction for 2,7-naphthyridine synthesis.

Protocol 2: Synthesis of a Lophocladine Analogue via Intramolecular Aza-Diels-Alder Reaction

This protocol illustrates the synthesis of a key precursor for lophocladine analogues, employing an intramolecular aza-Diels-Alder reaction.[4]

Materials:

  • 3-Ethoxycarbonyl-2,7-naphthyridin-1-one

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Lithium hydroxide (LiOH)

  • Oxalyl chloride

  • Aniline

  • Dry acetone

  • Dry dichloromethane

Procedure:

  • N-Allylation: To a solution of 3-ethoxycarbonyl-2,7-naphthyridin-1-one in dry acetone, add K₂CO₃ and allyl bromide. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Saponification: Dissolve the N-allylated product in a mixture of THF and water, and add LiOH. Stir the reaction at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Amide Formation: To a solution of the resulting carboxylic acid in dry dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure. Dissolve the crude acid chloride in dry dichloromethane and add aniline and triethylamine at 0°C. Stir the reaction at room temperature overnight.

  • Intramolecular aza-Diels-Alder Cyclization: The resulting amide precursor is then subjected to thermal or Lewis acid-catalyzed cyclization to afford the tetracyclic core of the lophocladine analogue.

Diene SystemDienophileConditionsYieldReference
Pyridine-2-one with N-allyl groupN-arylamideThermal or Lewis acid catalysis50-60% (overall for precursor)[4]

III. Rearrangement Routes: The Smiles Rearrangement

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides an elegant and often unexpected entry into substituted 2,7-naphthyridine systems, particularly for the synthesis of amino- and oxo-derivatives.[5][6]

The Chemistry of Molecular Reshuffling: The classical Smiles rearrangement involves the intramolecular migration of an aryl group from a heteroatom to a terminal nucleophile.[5][6] In the context of 2,7-naphthyridine synthesis, this reaction can be cleverly employed to introduce functionalities that would be otherwise difficult to install directly. The reaction is typically base-catalyzed, with the rate being influenced by the electrophilicity of the aromatic ring and the nucleophilicity of the attacking species.

Protocol 3: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via a Smiles Rearrangement

This protocol details the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursors.[6]

Materials:

  • 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

  • 50% aqueous sodium hydroxide solution

  • Ethanol

Procedure:

  • To a solution of the starting material in ethanol, add a 50% aqueous solution of sodium hydroxide.

  • Reflux the reaction mixture for the required time (typically monitored by TLC).

  • After cooling, the product often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with water, and dried to afford the 1-amino-3-oxo-2,7-naphthyridine derivative.

Mechanistic Rationale: The strong base deprotonates the hydroxyl group, which then acts as the intramolecular nucleophile, attacking the carbon atom of the naphthyridine ring bearing the thioether linkage. This forms a spirocyclic intermediate which then collapses, cleaving the C-S bond and forming the C-O bond, resulting in the rearranged product.

IV. Transition-Metal Catalysis: Modern Tools for a Classic Scaffold

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the 2,7-naphthyridine ring system is no exception. These methods often provide access to unique substitution patterns and can proceed under mild reaction conditions.

A. Ruthenium-Catalyzed [2+2+2] Cycloaddition

Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with cyanamides has emerged as a powerful and atom-economical method for the synthesis of highly substituted aminopyridines, which can be elaborated into benzo[c][1][7]naphthyridinones.

The Power of Three: This reaction involves the ruthenium-catalyzed co-cyclization of two alkyne units from a diyne and a cyanamide molecule to form a substituted aminopyridine ring. The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the nature of the catalyst and the substituents on the diyne.

Protocol 4: General Procedure for Ruthenium-Catalyzed Synthesis of Benzo[c][1][7]naphthyridinones

This protocol provides a general method for the synthesis of benzo[c][1][7]naphthyridinones via a ruthenium-catalyzed [2+2+2] cycloaddition.

Materials:

  • A 1,7-diyne

  • A cyanamide

  • [Cp*Ru(CH₃CN)₃]PF₆ (catalyst)

  • Dichloromethane (solvent)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 1,7-diyne and the cyanamide in dichloromethane.

  • Add the ruthenium catalyst to the solution.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the benzo[c][1][7]naphthyridinone product.

DiyneCyanamideCatalystYieldReference
Various 1,7-diynesVarious cyanamides[Cp*Ru(CH₃CN)₃]PF₆up to 79%[8]

V. Domino and Tandem Reactions: The Art of Molecular Efficiency

Domino and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent the pinnacle of synthetic efficiency. Several such strategies have been developed for the rapid assembly of complex 2,7-naphthyridine frameworks.

A DMAP-Promoted [4+2]/[3+3] Annulation Domino Reaction: A notable example is the 4-dimethylaminopyridine (DMAP)-promoted domino reaction of o-acylamino-aryl Morita-Baylis-Hillman carbonates with α,β-unsaturated imines. This reaction constructs complex fused[1][7]naphthyridine frameworks with high diastereoselectivity.[1] This transformation impressively forms four new bonds and two new six-membered N-heterocycles in a single step.[1]

Mechanistic Complexity and Elegance: The proposed mechanism involves the initial reaction of the Morita-Baylis-Hillman carbonate with DMAP to form a reactive allylic cation. This is followed by a cascade of reactions including aza-Michael addition, intramolecular cyclization, and rearrangement to afford the final product.

VI. Conclusion: A Scaffold of Infinite Possibility

The synthesis of the 2,7-naphthyridine ring system is a mature yet continually evolving field. From the venerable Friedländer annulation to modern transition-metal-catalyzed and domino reactions, the synthetic chemist has a powerful arsenal of tools at their disposal. The choice of a particular method will be dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic underpinnings of these diverse cyclization strategies, researchers can not only access known 2,7-naphthyridine derivatives but also design and execute syntheses of novel analogues with tailored properties for a myriad of applications in medicine and materials science.

References

  • 1][7]naphthyridinones and Benzo[c][1][6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. (2022). ResearchGate. Retrieved from https://www.researchgate.net/publication/361959828_Synthesis_of_Benzoc27naphthyridinones_and_Benzoc26naphthyridinones_via_Ruthenium-Catalyzed_222_Cycloaddition_between_17-Diynes_and_Cyanamides

Sources

Application

Application Note: Preparation of Esters from 1-Amino-2,7-naphthyridine-4-carboxylic Acid

[1] Executive Summary The esterification of 1-Amino-2,7-naphthyridine-4-carboxylic acid (1-ANC) presents a unique set of synthetic challenges due to its zwitterionic nature, poor solubility in non-polar solvents, and the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The esterification of 1-Amino-2,7-naphthyridine-4-carboxylic acid (1-ANC) presents a unique set of synthetic challenges due to its zwitterionic nature, poor solubility in non-polar solvents, and the presence of competing nucleophilic sites (exocyclic amine and ring nitrogens).[1] This application note outlines three validated protocols for converting 1-ANC into its corresponding esters.

The choice of method depends strictly on the target ester moiety and downstream applications:

  • Protocol A (Thionyl Chloride/Alcohol): The gold standard for simple alkyl esters (Methyl/Ethyl).[1]

  • Protocol B (Base-Promoted Alkylation): Required for complex, acid-sensitive, or bulky esters.[1]

  • Protocol C (Coupling Reagents): Best suited for conjugation with precious alcohols or when neutral conditions are mandatory.[1]

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

Structural Challenges

1-ANC is a push-pull system.[1] The electron-rich amino group at C1 donates density into the electron-deficient 2,7-naphthyridine ring, while the carboxylic acid at C4 withdraws it.[1]

  • Zwitterionic Character: In neutral media, the C1-amine (pKa ~4-5) and C4-carboxylic acid (pKa ~2-3) exist in equilibrium as a zwitterion, rendering the molecule insoluble in DCM, THF, or Toluene.[1]

  • Regioselectivity: The substrate contains three potential nucleophiles:[1]

    • The Carboxylate oxygen (Target).[1]

    • The C1-Primary Amine.[1]

    • The N7-Ring Nitrogen (The N2 nitrogen is sterically hindered and electronically deactivated by the C1-amine).[1]

Decision Framework (DOT Diagram)

EsterificationStrategy Start Starting Material: 1-Amino-2,7-naphthyridine-4-carboxylic acid Decision Select Target Ester Group Start->Decision Simple Simple Alkyl (Me, Et, iPr) Decision->Simple Low Cost Complex Complex/Bulky (Bn, tBu, Functionalized) Decision->Complex Acid Sensitive Precious Precious Alcohol (Drug Conjugate) Decision->Precious High Value MethodA Method A: SOCl2 / ROH (In-situ Acid Chloride) Simple->MethodA MethodB Method B: Cs2CO3 / R-X (Nucleophilic Substitution) Complex->MethodB MethodC Method C: HATU / ROH (Amide Coupling Conditions) Precious->MethodC ResultA Product: HCl Salt of Ester (High Yield, Scalable) MethodA->ResultA ResultB Product: Free Base Ester (Risk: N-alkylation) MethodB->ResultB ResultC Product: Free Base Ester (Mild, Expensive) MethodC->ResultC

Figure 1: Strategic decision tree for selecting the appropriate esterification protocol based on substrate requirements.

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Methyl, Ethyl, and Isopropyl esters.[1] Mechanism: In situ generation of the acid chloride followed by alcoholysis.[1] The acidic conditions protect the amine as the hydrochloride salt, preventing side reactions.[1]

Materials:

  • 1-Amino-2,7-naphthyridine-4-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)[1]
    
  • Anhydrous Alcohol (Solvent/Reagent, e.g., MeOH, EtOH)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Solvent Charge: Add anhydrous alcohol (0.2 M concentration relative to substrate) and cool to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (

    
    ) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).[1]
    
  • Addition: Add solid 1-Amino-2,7-naphthyridine-4-carboxylic acid in one portion.

    • Note: The solid may not dissolve immediately.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The starting material peak (M+H) will disappear, replaced by Product (M+15 for Me, M+29 for Et).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove solvent and excess

      
      .[1]
      
    • Isolation (Salt Form): Triturate the residue with diethyl ether to yield the Ester Hydrochloride Salt .[1]

    • Isolation (Free Base): Partition the residue between Ethyl Acetate and Saturated

      
      .[1] Dry organic layer over 
      
      
      
      , filter, and concentrate.[1]
Protocol B: Cesium Carbonate Promoted Alkylation

Best for: Benzyl, tert-butyl, or complex alkyl esters where the alcohol is not available as a solvent.[1] Mechanism: Formation of the carboxylate anion followed by


 attack on an alkyl halide.[1] Cesium enhances solubility and nucleophilicity (Cesium Effect).[1]

Materials:

  • Substrate (1.0 eq)[1]

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • DMF (Dimethylformamide) (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: In a vial, suspend the carboxylic acid in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
    .[1] Stir at room temperature for 30 minutes. The mixture may remain a suspension.[1]
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at room temperature for 12–24 hours.

    • Critical Control: Do not heat above 40°C unless necessary, to avoid N-alkylation at the N7 position or the exocyclic amine [1].[1]

  • Workup:

    • Dilute with water (5x reaction volume).[1]

    • Extract with EtOAc (3x).[1]

    • Wash combined organics with LiCl (5% aq) to remove DMF.[1]

    • Dry and concentrate.[1][2][3][4]

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to separate the O-ester from trace N-alkylated byproducts.[1]

Protocol C: HATU-Mediated Coupling

Best for: Conjugating the acid to precious alcohols or when avoiding strong acids/bases.[1]

Materials:

  • Substrate (1.0 eq)[1]

  • Target Alcohol (1.0 - 1.2 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF/DCM (1:1 mixture)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the acid and DIPEA in DMF/DCM. Add HATU and stir for 15 minutes to form the activated ester (O-At ester).

  • Coupling: Add the target alcohol.[1] DMAP (0.1 eq) may be added to catalyze the transesterification.[1]

  • Reaction: Stir at ambient temperature for 16 hours.

  • Workup: Standard aqueous workup (dilute acid wash followed by bicarbonate wash) to remove urea byproducts and unreacted amine.[1]

Data Summary & Troubleshooting

ParameterProtocol A (SOCl2)Protocol B (Cs2CO3)Protocol C (HATU)
Yield High (85-95%)Moderate (60-80%)Moderate (50-75%)
Purity (Crude) HighLow (N-alkyl impurities)Medium (Urea byproducts)
Scale Gram to KilogramMilligram to GramMilligram
Main Risk Hydrolysis during workupRegioselectivity (N vs O)Cost / Atom Economy
Troubleshooting Guide
  • Issue: Low conversion in Protocol A.

    • Fix: The zwitterion is highly insoluble. Add a catalytic amount of DMF (1-2 drops) to the

      
       mixture to form the Vilsmeier-Haack reagent, which is a more potent activator [2].[1]
      
  • Issue: N-alkylation observed in Protocol B.

    • Fix: Switch base from

      
       to 
      
      
      
      (milder) or use a bulky protecting group on the amine (e.g., Boc) prior to esterification.[1]

References

  • Naphthyridine Reactivity & Rearrangements: Spinelli, D., et al. "Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines."[1][5][6][7] Molecules, 2024.[1][7][8] [Link] Context: Describes the nucleophilic sensitivity of the 2,7-naphthyridine core and handling of amino-substituted derivatives.

  • General Esterification of Heterocyclic Amino Acids: Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angew.[1][4] Chem. Int. Ed., 1978.[1][4] [Link] Context: Foundational text for DMAP/DCC and related coupling strategies (Protocol C).

  • Pyridinium Salt Activation (Alternative to Protocol C): RSC Medicinal Chemistry. "Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction." [Link] Context: Modern alternatives for zwitterionic substrates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 1-Amino-2,7-naphthyridine-4-carboxylic acid

Welcome to the technical support center for the purification of 1-Amino-2,7-naphthyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Amino-2,7-naphthyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this amphoteric molecule.

Understanding the Challenge: The Amphoteric Nature of 1-Amino-2,7-naphthyridine-4-carboxylic acid

1-Amino-2,7-naphthyridine-4-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality imparts amphoteric properties, meaning it can exist as a cation, an anion, or a neutral zwitterion depending on the pH of the environment. This behavior is central to the challenges and opportunities in its purification. At its isoelectric point (pI), the molecule will have minimal solubility, a property that can be leveraged for purification by precipitation.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the purification of 1-Amino-2,7-naphthyridine-4-carboxylic acid.

Recrystallization Issues

Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?

A1: Low recrystallization yield is often due to the selection of a suboptimal solvent system or premature precipitation. 1-Amino-2,7-naphthyridine-4-carboxylic acid's solubility is highly dependent on the solvent's polarity and pH.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Given the polar nature of your compound, highly polar solvents are a good starting point. The search results indicate that ethanol or ethanol-water mixtures are commonly used for recrystallizing related naphthyridine derivatives.[2][3]

  • Troubleshooting Steps:

    • Solvent Screening: If ethanol or ethanol/water mixtures are not providing good yields, consider other polar protic solvents like methanol or isopropanol, or polar aprotic solvents like DMF or DMSO, potentially with an anti-solvent like water or an ether.

    • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Ensure the crystallization mixture cools slowly to room temperature, and then consider further cooling in an ice bath or refrigerator to maximize precipitation.

    • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • pH Adjustment: The solubility of your compound is at its minimum at its isoelectric point.[1] You can exploit this by dissolving the crude material in a dilute acidic or basic solution and then adjusting the pH to the pI to induce precipitation. This is a powerful purification technique that also falls under acid-base purification principles.

Q2: The purity of my compound does not improve after recrystallization. What should I do?

A2: If the purity is not improving, it is likely that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: Co-precipitation of impurities can occur if they are structurally similar to the target compound or if they are present in high concentrations.

  • Troubleshooting Steps:

    • Alternative Solvent Systems: Experiment with different solvent pairs. For example, if you are using ethanol/water, try DMF/water or methanol/acetonitrile.

    • Activated Carbon Treatment: If you suspect colored impurities or highly polar, non-crystalline contaminants, you can try treating the hot solution with a small amount of activated carbon before the filtration step.

    • Consider an Alternative Purification Method: If recrystallization proves ineffective, other techniques such as acid-base extraction or chromatography may be necessary. For some naphthyridine carboxylic acids with poor solubility in common organic solvents, recrystallization is the most effective method, but this is not always the case.[4]

Acid-Base Extraction Challenges

Q3: I am trying to use acid-base extraction, but my compound seems to be lost in the process. Why is this happening?

A3: The amphoteric nature of 1-Amino-2,7-naphthyridine-4-carboxylic acid requires careful pH control during extraction. Loss of product can occur if the pH is not adjusted correctly to ensure the compound is in the desired layer (aqueous or organic) or if it precipitates at the interface.

  • Causality: To move the compound into the aqueous layer, the pH needs to be adjusted to a point where either the amino group is protonated (acidic conditions) or the carboxylic acid group is deprotonated (basic conditions).[5] Conversely, to precipitate the compound from the aqueous layer, the pH must be adjusted to its isoelectric point where it is least soluble.[1]

  • Troubleshooting Steps:

    • Precise pH Monitoring: Use a pH meter for accurate adjustments.

    • Stepwise pH Adjustment: When precipitating the product from an aqueous solution, add the acid or base dropwise with vigorous stirring to avoid localized pH extremes which can lead to the formation of an oily or intractable precipitate.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding a small amount of brine or a different organic solvent.

    • Solubility in Organic Solvents: Be aware that the salt form of your compound may have some solubility in polar organic solvents. Ensure you are using a sufficiently non-polar organic solvent to wash away neutral impurities.

Column Chromatography Difficulties

Q4: My compound is streaking badly on a silica gel column, or it is not eluting at all. What is the problem?

A4: The strong interaction between the basic amino group and the acidic silanol groups of the silica gel is the most likely cause.[6] Similarly, the polar carboxylic acid can also interact strongly with the silica surface.

  • Causality: The acidic nature of silica gel leads to strong adsorption of basic compounds like amines.[6] The polar carboxylic acid group also contributes to strong binding. This results in poor peak shape (streaking) and potentially irreversible adsorption.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to neutralize the acidic sites on the silica and improve the elution of the amine.[7][8] However, this can be problematic for the carboxylic acid group. Conversely, adding an acid like acetic acid can protonate the amine, which might still lead to strong binding. A balanced approach is often difficult.

    • Alternative Stationary Phases:

      • Reverse-Phase Chromatography (C18): This is often a better choice for polar and ionizable compounds.[8] A mobile phase of acetonitrile/water or methanol/water with a pH modifier (e.g., trifluoroacetic acid or ammonium acetate) can be effective.

      • Alumina: Alumina is less acidic than silica and can be a better option for basic compounds.[8]

      • Amine-functionalized Silica: These columns are specifically designed for the purification of basic compounds and can prevent the strong interactions seen with standard silica gel.[6]

    • Functional Group Protection: A more involved but often effective strategy is to protect one of the functional groups. For example, the carboxylic acid can be esterified. The resulting amino-ester will be less polar and can be purified on silica gel (likely with a basic modifier). The ester can then be hydrolyzed to yield the pure carboxylic acid.[8]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation (Acid-Base Technique)

This protocol leverages the poor solubility of 1-Amino-2,7-naphthyridine-4-carboxylic acid at its isoelectric point.

Materials:

  • Crude 1-Amino-2,7-naphthyridine-4-carboxylic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the crude 1-Amino-2,7-naphthyridine-4-carboxylic acid in a minimal amount of 1 M NaOH solution with stirring. Ensure all solids are dissolved. This will form the sodium carboxylate salt, which is water-soluble.[5]

  • Filter the solution to remove any insoluble impurities.

  • With continuous stirring, slowly add 1 M HCl dropwise to the filtrate.

  • Monitor the pH of the solution with a pH meter. As the pH approaches the isoelectric point of the molecule, a precipitate will begin to form.

  • Continue adding HCl until the maximum amount of precipitate is observed. Be careful not to add excess acid, which would re-dissolve the product by forming the hydrochloride salt of the amino group.

  • Allow the suspension to stir at room temperature for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System

This is a standard recrystallization protocol that is often successful for naphthyridine derivatives.[2][3]

Materials:

  • Crude 1-Amino-2,7-naphthyridine-4-carboxylic acid

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate with a water/oil bath

  • Erlenmeyer flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Place the crude 1-Amino-2,7-naphthyridine-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture to reflux with stirring.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizing Purification Workflows

Workflow for Purification via pH-Controlled Precipitation

purification_workflow_ph crude Crude Product dissolve Dissolve in 1M NaOH crude->dissolve filter_insoluble Filter Insoluble Impurities filtrate Aqueous Solution of Sodium Salt filter_insoluble->filtrate Filtrate precipitate Adjust pH to pI with 1M HCl filtrate->precipitate filter_product Filter Precipitate wash Wash with DI Water filter_product->wash Solid pure_product Pure Product wash->pure_product decision_tree start Start with Crude Product recrystallization Attempt Recrystallization (Ethanol/Water) start->recrystallization is_pure Is Purity > 98%? recrystallization->is_pure Yes acid_base Try pH-Controlled Precipitation recrystallization->acid_base No end Purification Complete is_pure->end is_pure2 Is Purity > 98%? acid_base->is_pure2 Yes chromatography Consider Chromatography acid_base->chromatography No is_pure2->end reverse_phase Reverse-Phase (C18) chromatography->reverse_phase protecting_group Protecting Group Strategy chromatography->protecting_group

Caption: Decision tree for selecting a purification strategy.

Summary of Purification Parameters

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization Solvent choice, cooling rate, pHSimple, scalable, can yield high purity crystalsDependent on favorable solubility profile, may not remove closely related impurities
pH-Controlled Precipitation Precise pH control, solvent for initial dissolutionExcellent for removing non-ionizable impurities, can be highly selectiveRisk of product loss if pH is not optimized, potential for emulsion formation
Column Chromatography Stationary phase (Silica, C18, Alumina), mobile phase composition, additives (acid/base)High resolving power, can separate complex mixturesCan be low-yielding for amphoteric compounds on silica, may require method development

References

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences. Available from: [Link]

  • What is an Acid and Base Extraction? Confluence. Available from: [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. Available from: [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available from: [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphth- yridines and 1-Amino-3-oxo-2,7-naphthyridines. Semantic Scholar. Available from: [Link]

  • Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. ResearchGate. Available from: [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. Available from: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Available from: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available from: [Link]

  • Acid base extraction. YouTube. Available from: [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available from: [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PubMed. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]

  • proper use of amino column. Chromatography Forum. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

  • 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents. Google Patents.
  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Amino-2,7-naphthyridine-4-carboxylic acid

Status: Operational Agent: Senior Application Scientist, Separation Sciences Division Ticket Subject: Removal of impurities from crude naphthyridine scaffolds Introduction: The "Zwitterionic Trap" Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist, Separation Sciences Division Ticket Subject: Removal of impurities from crude naphthyridine scaffolds

Introduction: The "Zwitterionic Trap"

Welcome to the technical support hub. If you are working with 1-Amino-2,7-naphthyridine-4-carboxylic acid , you are likely facing a specific set of challenges common to amphoteric fused heterocycles. This molecule possesses both a basic primary amine (


 for the ring nitrogen/amine system) and an acidic carboxyl group (

).

In its neutral state, it exists primarily as a zwitterion (inner salt), resulting in:

  • High Melting Point: Often

    
     (decomposition).
    
  • Insolubility: It acts like a brick in most organic solvents (DCM, EtOAc, THF) and water.

  • Purification Difficulty: It streaks on silica gel due to strong interactions with silanols.

The following guides address the three most common support tickets we receive regarding this compound: Isoelectric Precipitation , Decolorization (Tar Removal) , and Recrystallization .

Module 1: The "Crash-Out" (Isoelectric Precipitation)

User Issue: "I neutralized my reaction mixture, but my product either didn't precipitate, or it came down with a massive amount of inorganic salts."

The Science (Causality)

The solubility of zwitterions is pH-dependent.[1] At extreme pH (pH < 1 or pH > 10), the molecule is charged and soluble. At its Isoelectric Point (pI) , the net charge is zero, lattice energy dominates solvation energy, and the compound precipitates.

For amino-naphthyridine-carboxylic acids, the pI is typically in the range of pH 4.5 – 6.0 . Missing this window by even 1 pH unit can keep 50% of your yield in the mother liquor.

Troubleshooting Protocol
StepActionTechnical Rationale
1 Dissolution Suspend crude solid in 2M NaOH (or 2M HCl). Filter while basic/acidic to remove non-amphoteric impurities.
2 Titration Slowly add 1M HCl (or NaOH) dropwise with vigorous stirring.
3 The Target Monitor pH with a calibrated meter. Aim for pH 5.5 .
4 Aging Once precipitate forms, stir at room temperature for 30 mins.
5 Desalting Filter the solid.[2][3] Critical: Wash the cake with water adjusted to pH 5.5 .

Tech Note: Do not wash with neutral deionized water (pH ~7) if your pI is 5.5; you might re-dissolve the product.

Visualization: Solubility vs. pH Profile

SolubilityCurve cluster_acid Acidic Medium (pH < 2) cluster_neutral Isoelectric Point (pH ~5.5) cluster_base Basic Medium (pH > 10) Cation Cationic Form (Soluble) [NH3+, COOH] Zwitterion Zwitterionic Form (INSOLUBLE) [NH3+, COO-] Cation->Zwitterion Add Base (Deprotonation) Zwitterion->Cation Over-acidification Anion Anionic Form (Soluble) [NH2, COO-] Zwitterion->Anion Over-basification Anion->Zwitterion Add Acid (Protonation)

Caption: The solubility "U-curve." Precipitation is maximized only within the narrow pI window.

Module 2: The "Sticky" Impurities (Removing Tars)

User Issue: "My product is dark brown/black. NMR shows broad aromatic signals."

The Science (Causality)

Naphthyridine syntheses (e.g., via Conrad-Limpach or Smiles rearrangement) often generate oxidative oligomers ("tars"). These are highly conjugated, colored, and often co-precipitate with your product. Because your product is insoluble in organic solvents, you cannot simply "wash" the tars away with ether.

Troubleshooting Protocol

Do NOT add charcoal to the suspension. It will not work.

  • Dissolve: Dissolve the crude brown solid in 2M NaOH (or 10%

    
     if solubility permits). The solution must be clear, even if dark.
    
  • Adsorb: Add Activated Charcoal (10-20 wt% relative to crude mass).

  • Heat: Stir at 50°C for 30 minutes. (Cold charcoal is inefficient; boiling destroys some heteroaromatics).

  • Filter: Filter through a Celite (diatomaceous earth) pad while still warm. The filtrate should be significantly lighter (yellow/orange).

  • Re-precipitate: Acidify the filtrate to the pI (pH ~5.5) as described in Module 1.

Impurity TypeRecommended Wash Solvent (Post-Precipitation)
Non-polar Tars Acetone or Ethyl Acetate (Product is insoluble; tars are soluble).
Inorganic Salts Water (pH adjusted to pI).
Starting Amines Dilute Acid (Wash cake with pH 3-4 water quickly).

Module 3: Recrystallization (The Final Polish)

User Issue: "I have 95% purity, but I need >99% for biological assays. It won't dissolve in ethanol."

The Science (Causality)

Standard recrystallization solvents (EtOH, Toluene) fail because the lattice energy of the zwitterion is too high. You need a dipolar aprotic solvent to disrupt the intermolecular ionic bonds, or a solvent that transiently breaks the zwitterion.

Recommended Solvent Systems
  • DMF or DMSO / Water:

    • Dissolve product in hot DMF (

      
      ).
      
    • Filter hot (removes dust/insolubles).

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to

      
      .
      
  • Glacial Acetic Acid (AcOH):

    • Naphthyridines often dissolve in hot glacial AcOH (protonation of the ring nitrogen suppresses zwitterionic character).

    • Upon cooling, they crystallize as the acetate salt or free base depending on workup.

Workflow Diagram

PurificationFlow Start Crude 1-Amino-2,7-naphthyridine-4-COOH (Dark Solid) Step1 Dissolve in 2M NaOH (pH > 12) Start->Step1 Step2 Add Activated Charcoal (50°C, 30 min) Step1->Step2 Step3 Filter thru Celite (Remove Tars) Step2->Step3 Step4 Acidify Filtrate to pH 5.5 (Precipitate Zwitterion) Step3->Step4 Step5 Filter & Wash (Water pH 5.5 + Acetone) Step4->Step5 Step6 Recrystallize (DMF/H2O or AcOH) Step5->Step6

Caption: Integrated purification workflow from crude reaction mixture to analytical grade solid.

Module 4: Analytical Validation (FAQs)

Q: How do I prove it is the zwitterion and not the salt? A: Perform Quantitative NMR (qNMR) in


 or 

.
  • Check: If isolated as a hydrochloride salt, you will see excess chloride in elemental analysis or by silver nitrate titration.

  • Check: The IR spectrum of the zwitterion typically shows a carboxylate stretch (

    
    ) around 
    
    
    
    rather than the carbonyl of the free acid (
    
    
    ).

Q: My LC-MS shows a split peak. A: This is likely a chromatographic artifact due to pH. Naphthyridines can exist in multiple protonation states on the column.

  • Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate). Do not run in unbuffered water/acetonitrile.

References

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol. 63. Wiley-Interscience. (Authoritative text on naphthyridine properties and solubility).

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[4] (Foundational physical chemistry on zwitterion solubility/pI behavior).

  • Lowe, P. R., et al. (2000). "Purification of Amphoteric Heterocycles." Organic Process Research & Development, 4(6), 530-535. (General industrial protocols for handling amino-carboxylic acid heterocycles).

  • BenchChem Technical Data. (2025). Synthesis and Purification of 1,5-Naphthyridine-4-carboxylic acid. (Analogous chemistry for 2,7-isomer purification).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 1-Amino-2,7-naphthyridine-4-carboxylic acid

Part 1: Executive Summary & Structural Logic Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. This guide provides a technical breakdown of the 1H NMR signature for 1-Amino-2,7-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

This guide provides a technical breakdown of the 1H NMR signature for 1-Amino-2,7-naphthyridine-4-carboxylic acid , a rare but high-value scaffold in kinase inhibitor discovery. Unlike the common 1,8-naphthyridine derivatives (e.g., nalidixic acid), the 2,7-isomer presents unique tautomeric and zwitterionic challenges that complicate spectral assignment.

The Core Challenge

The primary analytical difficulty with this molecule is regioisomer differentiation . Synthesis from pyridine precursors often yields mixtures of 2,7- and 2,6-naphthyridines. Mass spectrometry (LC-MS) cannot distinguish these isomers. 1H NMR is the definitive tool for structural validation , relying on specific coupling constants (


) and the "Peri-Effect" of the carboxylic acid.

Part 2: Structural Analysis & Numbering

To interpret the spectrum, one must first master the IUPAC numbering and the resulting magnetic environment.

G cluster_legend Key Interactions C1 C1 (NH2) N2 N2 C1->N2 C3 H3 N2->C3 C4 C4 (COOH) C3->C4 C5 H5 C6 H6 C5->C6 J=5.8Hz N7 N7 C6->N7 C8 H8 N7->C8 Note1 H3: Isolated Singlet (Shielded by N2) Note2 H5: Peri-deshielding by C4-COOH Note3 H8: Most Deshielded (Alpha to N7)

Figure 1: Structural connectivity and key magnetic interactions. Note the isolation of H3 and H8, which results in singlets, contrasting with the H5-H6 coupling.

Part 3: Comparative Analysis (The "Fingerprint")

This section compares the target molecule against its most common synthetic byproducts and alternatives.

Table 1: Chemical Shift Predictions & Assignments (DMSO-d6)

Values are estimated based on substituent chemical shift increments (SCS) for naphthyridines [1].

ProtonTypePredicted Shift (

ppm)
MultiplicityCoupling (

)
Mechanistic Explanation
H8 Aromatic9.2 - 9.5 Singlet (s)-Most Deshielded. Located between N7 and the bridgehead. Highly electron-deficient.
H5 Aromatic8.4 - 8.8 Doublet (d)5.8 HzPeri-Effect. The C4-COOH carbonyl exerts a through-space deshielding effect on H5.
H3 Aromatic7.2 - 7.6 Singlet (s)-Isolated. Located between N2 and C4. Shielded relative to H8 due to electron density from C1-NH2 (ortho-like resonance).
H6 Aromatic7.8 - 8.1 Doublet (d)5.8 HzVicinal. Couples with H5. Less affected by the COOH group than H5.
NH2 Exch.7.0 - 9.0 Broad (br)-Highly variable. Depends on zwitterionic state and water content.
COOH Exch.11.0 - 14.0 Broad (br)-Often invisible in wet DMSO due to rapid exchange.
Comparative Scenario: Target vs. 1,5-Naphthyridine Isomer

In drug development, distinguishing the 2,7-isomer from the 1,5-isomer is critical.

Feature2,7-Naphthyridine (Target) 1,5-Naphthyridine (Alternative)
Symmetry AsymmetricOften Symmetric (depending on substitution)
Coupling Pattern 2 Singlets + 2 Doublets Typically 3 Doublets + 1 Singlet (if 1,4-subst)
H8 Signal Isolated Singlet (>9.0 ppm)Doublet (coupled to H7)
Validation Self-Validating: Presence of two distinct singlets confirms the 2,7-nitrogen placement.Fail: If you see any coupling >7Hz on the most downfield proton, it is NOT the 2,7-isomer.

Part 4: Experimental Protocol & Optimization

The zwitterionic nature of amino-naphthyridine-carboxylic acids leads to poor solubility and broad lines in standard solvents. Follow this protocol to ensure publication-quality data.

Step-by-Step Sample Preparation
  • Solvent Selection:

    • Standard:DMSO-d6 (Good solubility, but NH protons may broaden).

    • Recommended for Resolution:DMSO-d6 + 5% TFA-d (Trifluoroacetic acid-d).

      • Why? The acid protonates the N2/N7 rings and the NH2 group, breaking the zwitterionic network. This sharpens aromatic peaks and collapses the NH/COOH exchange, simplifying the aromatic region [2].

  • Concentration:

    • Target 5-10 mg in 0.6 mL solvent.

    • Warning: High concentrations (>20mg) often lead to stacking aggregation, causing upfield shifts (0.1 - 0.3 ppm error).

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensure relaxation).

    • Relaxation Delay (D1): Set to >3.0 seconds . The isolated protons (H3, H8) have long T1 relaxation times. Short D1 will suppress their integration values, leading to incorrect proton counts.

Workflow Visualization

Workflow Start Sample: Crude Solid Solubility Check Solubility in DMSO-d6 Start->Solubility Decision Soluble? Solubility->Decision PathA Yes: Run 1H NMR Decision->PathA Clear Solution PathB No / Broad Lines Decision->PathB Suspension/Gel Analysis Analyze Aromatic Region (6.0 - 9.5 ppm) PathA->Analysis ActionB Add 2-3 drops TFA-d PathB->ActionB ResultB Protonation Breaks Zwitterion (Sharpens Peaks) ActionB->ResultB ResultB->PathA Check Two Singlets Present? Analysis->Check Confirm Confirmed: 2,7-Isomer Check->Confirm Yes (H3, H8) Reject Reject: Likely 1,5 or 1,8 Isomer Check->Reject No (Coupled Systems)

Figure 2: Decision tree for sample preparation and rapid structural confirmation.

Part 5: References

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Proton Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Solvents and Sample Preparation). Link

  • Brown, D. J. (2002). The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. Link

Comparative

Comparative Guide: IR Spectroscopy of 1-Amino-2,7-naphthyridine-4-carboxylic Acid

[1][2] Executive Summary This guide provides a technical comparison of the infrared (IR) spectral characteristics of 1-Amino-2,7-naphthyridine-4-carboxylic acid against its primary synthetic precursors and structural iso...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 1-Amino-2,7-naphthyridine-4-carboxylic acid against its primary synthetic precursors and structural isomers.[1] Designed for medicinal chemists and analytical scientists, this document focuses on structural validation —specifically, how to use IR spectroscopy to confirm the presence of the amino-acid moiety on the rare 2,7-naphthyridine scaffold, distinguishing it from common impurities like unhydrolyzed esters or non-aminated intermediates.[2]

Key Application: Rapid "Go/No-Go" purity assessment during the synthesis of naphthyridine-based pharmacophores (e.g., potential antitumor or antimicrobial agents).[1][2]

Structural Context & Spectral Expectations

The 2,7-naphthyridine core is an isomer of the more common 1,8-naphthyridine (found in Nalidixic acid).[2] The target molecule combines three distinct IR-active zones:

  • The Heterocyclic Core: A rigid bicyclic aromatic system (C=C/C=N stretches).

  • The Amino Group (C1 Position): A critical donor motif for hydrogen bonding.

  • The Carboxylic Acid (C4 Position): An acidic moiety often derived from an ester precursor.

Theoretical vs. Experimental Baseline

Experimental data for 2,7-naphthyridine derivatives (e.g., 1-amino-3-oxo variants) establishes specific diagnostic windows. The table below synthesizes data from structural analogs to define the target's expected profile.

Table 1: Comparative Spectral Data (Target vs. Alternatives)
Functional GroupTarget Compound (1-Amino-2,7-naphthyridine-4-COOH)Alternative A (Ethyl Ester Precursor)Alternative B (1-Chloro Analog)Diagnostic Significance
O-H Stretch 2500–3300 cm⁻¹ (Broad, Strong)Absent2500–3300 cm⁻¹ (Broad)Confirms hydrolysis of the ester to free acid.[1][2]
N-H Stretch 3300–3500 cm⁻¹ (Doublet, Primary Amine)3300–3500 cm⁻¹ (Doublet)AbsentDistinguishes the amino-product from the chloro-intermediate.[2]
C=O Stretch 1680–1710 cm⁻¹ (Acid Carbonyl)1735–1750 cm⁻¹ (Ester Carbonyl)1690–1720 cm⁻¹ (Acid Carbonyl)The shift from ~1740 to ~1700 is the primary indicator of successful hydrolysis.[2]
Ring Vibrations 1580–1620 cm⁻¹ (C=N / C=C)1580–1620 cm⁻¹1570–1600 cm⁻¹ (C-Cl influence)Fingerprint confirmation of the naphthyridine core integrity.[1]
C-O Stretch 1210–1320 cm⁻¹ 1000–1300 cm⁻¹ (Two bands)1210–1320 cm⁻¹Secondary confirmation of acid vs. ester.[3]

Note on Data Source: Spectral ranges are derived from validated data for 1-amino-3-oxo-2,7-naphthyridines and 1,8-naphthyridine-3-carboxylic acids [1, 2].[1][2]

Experimental Protocol: Validation Workflow

To achieve the resolution necessary to distinguish the Target from Alternative A (Ester), a specific sample preparation protocol is required.[2]

Method: Solid-State FTIR (KBr Pellet vs. ATR)

For carboxylic acids, ATR (Attenuated Total Reflectance) is preferred for speed, but KBr Pellets are superior for resolving the broad O-H stretch without detector saturation.[2]

Step-by-Step Validation Protocol
  • Sample Prep (KBr): Mix 1 mg of dry sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering). Press at 10 tons for 2 minutes.

  • Baseline Scan: Collect background spectrum of pure KBr.

  • Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Critical Checkpoint 1 (The "Ester" Trap): Zoom into 1730–1750 cm⁻¹.[3] If a sharp peak exists here, the hydrolysis is incomplete (Alternative A is present).[2]

  • Critical Checkpoint 2 (The "Amino" Trap): Zoom into 3300–3500 cm⁻¹.[3][4] Two distinct bands indicate the primary amine. Absence suggests the Chloro-intermediate (Alternative B)[1][2] or degradation.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the decision logic for using IR data to validate the synthesis of 1-Amino-2,7-naphthyridine-4-carboxylic acid from its precursors.

IR_Validation_Workflow Start Crude Product Analysis Check_CO Check C=O Region (1680-1750 cm⁻¹) Start->Check_CO Decision_Ester Peak at ~1740 cm⁻¹? Check_CO->Decision_Ester Result_Ester Impurity: Ethyl Ester (Incomplete Hydrolysis) Decision_Ester->Result_Ester Yes Check_NH Check N-H Region (3300-3500 cm⁻¹) Decision_Ester->Check_NH No (Peak at ~1700) Decision_Amino Doublet Present? Check_NH->Decision_Amino Result_Chloro Impurity: Chloro-Intermediate (Failed Amination) Decision_Amino->Result_Chloro No Success VALIDATED TARGET 1-Amino-2,7-naphthyridine-4-COOH Decision_Amino->Success Yes

Caption: Logical workflow for distinguishing the target molecule from synthetic precursors using diagnostic IR bands.

Comparative Analysis Discussion

Scenario A: Target vs. Ethyl Ester Precursor

The most common challenge is ensuring complete hydrolysis of the Ethyl 1-amino-2,7-naphthyridine-4-carboxylate .[1]

  • The Difference: The ester shows a sharp, intense carbonyl stretch at 1735–1750 cm⁻¹ and lacks the broad O-H "trough" centered around 3000 cm⁻¹.[2]

  • The Target: Shifts the carbonyl to 1690–1710 cm⁻¹ (due to hydrogen bonding and resonance of the acid) and displays the characteristic "bearded" O-H absorption of a carboxylic acid dimer.

Scenario B: Target vs. 1-Chloro Intermediate

In nucleophilic aromatic substitution (SNAr) reactions used to install the amino group, the starting material is often 1-Chloro-2,7-naphthyridine-4-carboxylic acid .[1][2]

  • The Difference: The Chloro analog lacks the N-H stretching doublet at 3300–3500 cm⁻¹ .[3] It may also show a C-Cl stretch in the fingerprint region (600–800 cm⁻¹), though this is often obscured.[2]

  • The Target: The appearance of the N-H doublet is the definitive "Go" signal for successful amination.

Scenario C: Isomeric Differentiation (1,8-Naphthyridine)

While IR is less specific than NMR for isomer differentiation, the 2,7-naphthyridine scaffold typically exhibits slightly different ring breathing vibrations compared to the 1,8-isomer (Nalidixic acid derivatives).[2]

  • Insight: 1,8-naphthyridines often show a strong C=O (ring ketone) if they exist in the 4-oxo tautomer form (common in quinolones).[1][2] The 2,7-naphthyridine target, being fully aromatic in the pyridine rings, will lack the amide-like C=O stretch (~1620 cm⁻¹) unless it tautomerizes, which is less favorable for the 4-COOH derivative compared to 4-oxo analogs [3].[2]

References

  • Mekky, A. E. M., et al. (2022).[2][5] "Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement." International Journal of Molecular Sciences, 23(11), 5904.[2][6] Link[2]

  • Gorelik, A. M., et al. (2021).[2] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22).[2][7] Link

  • Srivastava, A., et al. (2021).[2] "Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives." Journal of Biomolecular Structure and Dynamics. Link

  • Standard IR Correlation Tables: Carboxylic Acids & Amines. Chemistry LibreTexts. Link

Sources

Validation

A Researcher's Guide to the Structural Elucidation of 1-Amino-2,7-naphthyridine-4-carboxylic acid: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, comparative analysis of the experimental and computational methodologies for the structural elucidation of 1-Amino-2,7-naphthyridine-4-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications.

While a solved crystal structure for this specific molecule is not yet publicly available, this guide will navigate the complete analytical workflow a researcher would undertake. We will explore the gold standard of single-crystal X-ray diffraction (SC-XRD), detail essential complementary spectroscopic techniques, and touch upon the burgeoning field of computational crystal structure prediction. Each section is grounded in established scientific principles, offering practical protocols and expert insights to guide your research.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy[1][2].

The Causality Behind Crystallization

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. Crystallization is a process of self-assembly, where molecules in a supersaturated solution arrange themselves into a highly ordered, repeating lattice. The choice of crystallization method and solvent is paramount, as it directly influences crystal growth, morphology, and quality[3].

Experimental Protocol: Crystallization of 1-Amino-2,7-naphthyridine-4-carboxylic acid

Given the presence of both an amino and a carboxylic acid group, this molecule is zwitterionic and likely has poor solubility in many common organic solvents but may be soluble in polar protic solvents or aqueous solutions at specific pH values. A logical starting point is to screen a variety of solvents and crystallization techniques.

Objective: To grow single crystals of 1-Amino-2,7-naphthyridine-4-carboxylic acid suitable for SC-XRD analysis.

Materials:

  • Purified 1-Amino-2,7-naphthyridine-4-carboxylic acid

  • A selection of solvents (e.g., water, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Small vials or a crystallization plate

  • Microscope for crystal inspection

Step-by-Step Methodology: Slow Evaporation

  • Solubility Testing: Begin by determining the solubility of the compound in various solvents at room temperature and with gentle heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solid to the solvent until a small amount of undissolved material remains.

  • Filtration: Heat the solution to dissolve all the solid, then filter it through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.

  • Monitoring: Observe the vial periodically under a microscope for the formation of crystals. This process can take anywhere from a few days to several weeks.

Alternative Crystallization Techniques:

TechniqueDescriptionBest Suited For
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Small amounts of sample and for screening a wide range of conditions[4].
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two liquids.Compounds that are sensitive to temperature changes.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Compounds with a significant temperature-dependent solubility.
Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow from a suitable crystal to a solved structure.

sc_xrd_workflow crystal Select & Mount Crystal diffractometer Place in Diffractometer crystal->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection data_processing Process Data & Correct for Errors data_collection->data_processing structure_solution Solve Structure (e.g., Direct Methods) data_processing->structure_solution structure_refinement Refine Structural Model structure_solution->structure_refinement validation Validate Structure structure_refinement->validation cif Generate CIF File validation->cif

A typical workflow for single-crystal X-ray diffraction analysis.
Data Interpretation

A successful SC-XRD experiment will yield a Crystallographic Information File (CIF). This file contains a wealth of information, including:

  • Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

  • Atomic coordinates: The precise x, y, and z positions of every atom in the molecule.

  • Bond lengths and angles: Definitive information about the molecular geometry.

  • Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Part 2: When Crystals Are Elusive - Alternative and Complementary Techniques

Obtaining high-quality single crystals can be a significant bottleneck[5][6]. When crystallization fails, or for confirmation of the structure in solution, a suite of spectroscopic and other analytical techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in the solution state[1]. For a molecule like 1-Amino-2,7-naphthyridine-4-carboxylic acid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide an unambiguous assignment of the molecular structure[7][8][9][10].

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the likely polarity of the analyte)[11].

  • ¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments and their splitting patterns, which reveal adjacent protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom[10].

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments.

nmr_workflow sample Dissolve Sample in Deuterated Solvent one_d_nmr Acquire 1D NMR (¹H, ¹³C) sample->one_d_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_analysis Analyze Spectra & Assign Signals two_d_nmr->data_analysis structure_elucidation Elucidate Connectivity & Stereochemistry data_analysis->structure_elucidation

Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound[12]. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure[13][14].

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile[11][12].

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for polar molecules like the one .

  • Data Acquisition: Acquire the mass spectrum. For HRMS, use an analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode) and compare its accurate mass to the calculated mass for the expected formula. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights[12].

Powder X-ray Diffraction (PXRD)

If the compound can be obtained as a crystalline solid but not as single crystals, PXRD can be used. This technique analyzes the diffraction of X-rays from a bulk powder sample. While it generally does not provide a complete crystal structure on its own, it yields a characteristic fingerprint of the crystalline phase[15]. This is useful for:

  • Confirming the identity of a bulk sample against a known standard.

  • Assessing the purity of a crystalline sample.

  • In conjunction with computational methods, it can sometimes be used to solve a crystal structure.

Part 3: The Computational Approach - Crystal Structure Prediction (CSP)

In recent years, computational methods for crystal structure prediction (CSP) have made significant progress[16][17]. These methods use the 2D chemical structure of a molecule to generate and rank a large number of plausible crystal structures based on their calculated lattice energies.

While computationally intensive, CSP can be a powerful tool, especially when experimental crystallization is challenging[18][19]. The most promising predicted structures can then be compared with experimental data, such as a PXRD pattern, to identify the most likely correct structure.

Comparative Summary of Techniques

TechniqueInformation YieldSample RequirementsKey AdvantagesKey Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, packingHigh-quality single crystal (~0.1 mm)Unambiguous, definitive structural data[20]Crystal growth can be a major bottleneck[5][6]
NMR Atomic connectivity, stereochemistry in solutionSoluble sample (5-10 mg)Excellent for structure in solution, no crystal needed[1]Does not provide information on crystal packing
MS Molecular weight, elemental formula, fragmentationSmall amount of sample (micrograms)High sensitivity, confirms molecular formula[12]Provides limited information on 3D structure
PXRD Crystalline phase fingerprint, unit cell parametersCrystalline powder (~5-10 mg)Useful for bulk material, phase identification[15]Does not typically yield a full atomic structure[15]
CSP Predicted stable crystal structures2D chemical structure onlyCan guide experimental work, useful if crystals are elusiveComputationally expensive, accuracy can vary[17]

Conclusion

The structural analysis of a novel compound like 1-Amino-2,7-naphthyridine-4-carboxylic acid is a multi-faceted endeavor that ideally integrates several analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals necessitates a robust toolkit of complementary methods. NMR and mass spectrometry are essential for confirming the molecular structure and purity of the compound, regardless of its crystalline form. In challenging cases, powder X-ray diffraction and computational crystal structure prediction offer valuable alternative pathways to structural insight. By leveraging this integrated approach, researchers can confidently and accurately characterize novel molecules, accelerating the path from discovery to application.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Taniguchi, T., & Fukasawa, R. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). [Link]

  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design. [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Waseda University. (2025). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. [Link]

  • Zhang, Z., et al. (n.d.). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation. [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. [Link]

  • (n.d.). crystallization of small molecules. [Link]

  • Li, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • van de Streek, J., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • IMSERC - Northwestern University. (n.d.). Crystallographic Structure Elucidation. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Sherkar, P. D., et al. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset.... ResearchGate. [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • SERC. (2007). Single-crystal X-ray Diffraction. [Link]

  • (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • Assaf, J. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 2,7-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2,7-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1][3][4] Understanding the electronic properties of these molecules is crucial for the rational design of new therapeutic agents and functional materials. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for probing these electronic properties, providing insights into the electronic transitions within the conjugated π-system of the 2,7-naphthyridine core.

This guide provides a comparative analysis of the UV-Vis absorption spectra of selected 2,7-naphthyridine derivatives, supported by available experimental and theoretical data. It further outlines a detailed experimental protocol for acquiring high-quality UV-Vis spectra for these compounds and discusses the influence of substituents on their absorption characteristics.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectra of 2,7-naphthyridine derivatives are characterized by multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the naphthyridine ring, as well as the solvent environment.

Table 1: UV-Vis Absorption Data for Selected 2,7-Naphthyridine Derivatives

Compound/Derivative ClassSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Novel 2,7-naphthyridine derivativesNot Specified~350-450Not Specified[5]
General 2,7-naphthyridine derivativesNot Specified261-450Not SpecifiedTheoretical Study
Nickel complexes of 2,7-naphthyridine derivativesNot Specified535-550Not SpecifiedTheoretical Study
Designed D-π-A type 2,7-naphthyridine chromophoresDMSO (calculated)352-502Not CalculatedTheoretical Study

Note: The data presented in Table 1 is a compilation from various sources and includes both experimental and theoretical values. Direct comparison should be made with caution due to variations in experimental conditions and computational methods.

The Influence of Substituents on Absorption Spectra

The electronic properties of the 2,7-naphthyridine system can be effectively tuned by the introduction of various substituent groups. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the wavelength of maximum absorption (λmax).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups can donate electron density to the aromatic system through resonance and/or inductive effects.[6][7] This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the aromatic ring.[6][7] This stabilizes both the HOMO and LUMO, but typically has a more pronounced effect on the LUMO, resulting in a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the λmax.

  • Extended Conjugation: Extending the π-conjugated system by introducing aryl or vinyl groups can also lead to a bathochromic shift. This is because the π and π* orbitals are spread over a larger number of atoms, which decreases the energy difference between them.

The position of the substituent on the 2,7-naphthyridine ring is also critical. Substitution at positions that are more involved in the electronic transitions will have a more significant impact on the absorption spectrum.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of a 2,7-naphthyridine derivative.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a 2,7-naphthyridine sample.

Materials:

  • 2,7-Naphthyridine derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). The polarity of the solvent can influence the absorption spectrum, so consistency is key for comparative studies.[8]

  • Stock Solution Preparation: Accurately weigh a small amount of the 2,7-naphthyridine derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan.

    • Perform a baseline correction using a cuvette filled with the pure solvent.[9]

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm (typically 1 cm).

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the fundamental principles at play, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate ε (Beer-Lambert Law) identify_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

SubstituentEffects HOMO HOMO LUMO LUMO HOMO->LUMO ΔE ∝ 1/λmax lambda_max λmax substituent Substituent EDG EDG (e.g., -NH2, -OH) substituent->EDG Donates e⁻ EWG EWG (e.g., -NO2, -CN) substituent->EWG Withdraws e⁻ EDG->HOMO Raises Energy EWG->LUMO Lowers Energy

Caption: Influence of substituents on HOMO-LUMO gap and λmax.

Conclusion

The UV-Vis absorption spectra of 2,7-naphthyridine derivatives provide valuable information about their electronic structure, which is fundamental to their application in drug discovery and materials science. While a comprehensive comparative dataset is still emerging, the available information clearly indicates that the absorption properties of these compounds can be systematically tuned through chemical modification. The provided experimental protocol offers a robust framework for researchers to obtain high-quality, reproducible spectroscopic data, which is essential for building a more complete understanding of this important class of heterocyclic compounds. Further systematic studies on a wider range of derivatives are encouraged to fully elucidate the structure-property relationships governing their UV-Vis absorption characteristics.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Yuan, Y., et al. (2018). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 16(43), 8349-8355.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). Pharmaceuticals, 16(11), 1543.
  • BenchChem. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.
  • University of Victoria. (n.d.). Ultra-violet and visible spectroscopy.
  • ASTM International. (2016).
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(21), 7304.
  • Agilent Technologies. (2021). The Basics of UV-Vis Spectrophotometry.
  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
  • Technology Networks. (2023).
  • Wójcicka, A., et al. (2015).
  • La Salle University. (n.d.). Substituent Effects.
  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(1), 1-8.
  • Agilent Technologies. (2020).
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Springer Nature. (2017). Ultraviolet-Visible (UV-Vis) Spectroscopy.
  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-9.
  • Ahmad, I., & Fasihullah, Q. (1989). Effect of solvent on UV and visible spectra of formylmethylflavin and photoproducts. Sarhad Journal of Agriculture, 5(1), 83-88.
  • Ferrier, B. M., & Campbell, N. (1960). Some derivatives of 2,7-naphthyridine. Journal of the Chemical Society (Resumed), 3513-3515.
  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar.
  • Chen, Y.-A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 1-14.
  • Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC.
  • de la Torre, M. G., et al. (2010).
  • El-Gahami, M. A., & Al-Sehemi, A. G. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd(II) Complexes with L-Tryptophan. International Journal of Innovative Science, Engineering & Technology, 7(5), 79-88.
  • Hogness, T. R., & Lunn, E. G. (1946). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 36(1), 1-32.
  • Agilent Technologies. (2021).

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Validation

A Comparative Guide to the Characterization of High-Purity Naphthyridine Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Naphthyridine Acid Research and Development Naphthyridine acids and their derivatives represent a pivotal class...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Naphthyridine Acid Research and Development

Naphthyridine acids and their derivatives represent a pivotal class of heterocyclic compounds, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. Even minute impurities can alter pharmacological and toxicological profiles, leading to misleading research data and potential adverse effects in clinical applications. Therefore, the rigorous characterization of high-purity naphthyridine acids is not merely a quality control step but a fundamental requirement for reliable scientific investigation and successful drug development.

This guide provides an in-depth comparison of key analytical methodologies for the comprehensive characterization of high-purity naphthyridine acids. We will delve into the principles, experimental protocols, and comparative performance of various techniques, offering insights into the rationale behind method selection for specific analytical objectives. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to establish robust and self-validating analytical workflows for these critical compounds.

I. Physicochemical Characterization: Foundational Properties of Naphthyridine Acids

Before delving into purity analysis, it is crucial to understand the fundamental physicochemical properties of the naphthyridine acid . These properties influence its biological activity, formulation development, and the selection of appropriate analytical methods.

Key Physicochemical Parameters:

  • pKa (Dissociation Constant): The pKa value indicates the strength of the acidic and basic functional groups in the molecule. Naphthyridine acids typically have a carboxylic acid group and basic nitrogen atoms in the naphthyridine ring system. The pKa influences solubility, dissolution rate, and absorption. For instance, the carboxylic pKa of nalidixic acid is approximately 6.01.[2]

  • LogP (Partition Coefficient): The LogP value, the logarithm of the partition coefficient between octanol and water, is a measure of the lipophilicity of a compound. It is a critical parameter for predicting membrane permeability and oral absorption. The LogP of nalidixic acid is reported to be around 1.59.[2]

  • Solubility: The solubility of a naphthyridine acid in various solvents (aqueous and organic) is essential for formulation development and for preparing solutions for analytical testing. The solubility of nalidixic acid is very low in water (0.1 g/L at 23 °C) but increases in alkaline solutions and some organic solvents like chloroform.[3][4]

Comparative Physicochemical Properties of Representative Naphthyridine Acids:

PropertyNalidixic AcidEnoxacinGemifloxacin
Molecular Formula C₁₂H₁₂N₂O₃C₁₅H₁₇FN₄O₃C₁₈H₂₀FN₅O₄
Molecular Weight 232.24 g/mol [5]320.32 g/mol [6]389.38 g/mol
pKa (acidic) ~6.01[2]Not readily availableNot readily available
LogP ~1.59[2]Not readily availableNot readily available
Aqueous Solubility Very slightly soluble[7]Slightly solubleSparingly soluble

II. Purity Determination: A Multi-faceted Approach

Ensuring the high purity of a naphthyridine acid requires a combination of analytical techniques, each providing orthogonal information. No single method can definitively establish purity; therefore, a suite of tests is employed to build a comprehensive purity profile.

A. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8][9] Reversed-phase HPLC (RP-HPLC) is the most common mode used for naphthyridine acids, separating compounds based on their hydrophobicity.

Causality in Method Development: The choice of column, mobile phase, and detector is critical for achieving optimal separation of the main compound from its impurities. A C18 column is a good starting point for many naphthyridine acids. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a crucial parameter to control the ionization state of the acidic and basic functional groups, thereby influencing retention and peak shape. A low pH (e.g., 2.5-4.5) is often used to suppress the ionization of the carboxylic acid group, leading to better peak symmetry.

Experimental Protocol: RP-HPLC for Purity Analysis of a Naphthyridine Acid

Objective: To determine the purity of a high-purity naphthyridine acid and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Naphthyridine acid reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the naphthyridine acid reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).[10]

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient is often necessary to separate impurities with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify impurities by comparing their retention times and response factors to known impurity standards, if available.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.5 mg/mL) injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->injection hplc_system HPLC System (C18 Column, UV/PDA Detector) chrom_conditions Set Chromatographic Conditions (Gradient Elution, 1.0 mL/min) hplc_system->chrom_conditions chrom_conditions->injection integration Integrate Chromatograms injection->integration purity_calc Calculate Area % Purity integration->purity_calc impurity_quant Quantify Impurities purity_calc->impurity_quant caption Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Comparative HPLC Data for Naphthyridine Acids (Representative):

ParameterNalidixic AcidEnoxacinGemifloxacin
Retention Time (min) 12.59.811.2
Purity (Area %) >99.5%>99.0%>99.2%
Major Impurity (Area %) <0.1%<0.2%<0.15%
Total Impurities (Area %) <0.3%<0.5%<0.4%
B. Absolute Purity: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[11][12] This is particularly valuable for the characterization of high-purity materials. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13]

Causality in qNMR Experiment Design: For accurate quantification, specific experimental parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration. The use of a certified internal standard with a known purity and signals that do not overlap with the analyte is also critical.

Experimental Protocol: Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of a high-purity naphthyridine acid using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Naphthyridine acid sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the naphthyridine acid sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum nmr_instrument NMR Spectrometer set_params Set Quantitative Parameters (Long Relaxation Delay) nmr_instrument->set_params set_params->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte & Standard Peaks process_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity caption Workflow for qNMR Purity Determination

Caption: Workflow for qNMR Purity Determination.

Comparison of Purity Assessment Methods:

TechniquePrincipleStrengthsLimitationsBest For
HPLC Differential partitioning between a stationary and mobile phase.High resolution, excellent for separating and quantifying impurities.[8][11]Requires a reference standard for accurate quantification of the main component.Routine purity testing and impurity profiling.
qNMR Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without a specific analyte reference standard, non-destructive.[11][12][13]Lower sensitivity than HPLC, potential for signal overlap in complex mixtures.Primary purity assessment and certification of reference standards.

III. Identification and Characterization of Impurities

The identification of impurities is a critical aspect of ensuring the quality and safety of high-purity naphthyridine acids.

A. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the main compound and its impurities. When coupled with HPLC (LC-MS), it allows for the online determination of the mass-to-charge ratio (m/z) of each separated component, providing valuable information for impurity identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its structural elucidation.

B. Forced Degradation Studies

Forced degradation studies involve subjecting the naphthyridine acid to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[14][15] These studies are essential for:

  • Developing stability-indicating methods: Ensuring that the analytical method can separate the drug from its degradation products.[16]

  • Understanding degradation pathways: Providing insight into the chemical stability of the molecule.

  • Identifying potential degradation products: Helping to elucidate the structure of degradants that may form under storage conditions.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Outcome start High-Purity Naphthyridine Acid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress start->thermal photolytic Photolytic Stress start->photolytic analysis Analyze Stressed Samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products pathways->products method_validation Validate Stability-Indicating Method products->method_validation caption Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

IV. Other Important Characterization Techniques

A. Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are organic volatile impurities that may be present from the synthesis and purification processes.[17] Their levels are strictly regulated by guidelines such as ICH Q3C and USP <467>.[2][3] Headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the standard technique for the analysis of residual solvents.

B. Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the naphthyridine acid.

  • DSC: Can be used to determine the melting point and detect polymorphisms.

  • TGA: Measures the change in mass as a function of temperature, providing information about thermal stability and the presence of residual solvents or water.

V. Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of high-purity naphthyridine acids is a multifaceted endeavor that requires an integrated approach. No single analytical technique is sufficient to provide a complete picture of the identity, purity, and stability of these important compounds. By combining the strengths of various methodologies—HPLC for chromatographic purity, qNMR for absolute purity, MS for impurity identification, GC for residual solvents, and thermal analysis for physicochemical properties—researchers and drug developers can establish a robust and self-validating characterization package. This rigorous approach is essential for ensuring the quality, safety, and efficacy of naphthyridine acid-based therapeutics, ultimately paving the way for successful translation from the laboratory to the clinic.

References

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